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  • Product: 1H-Indole-1-acetamide, 2-methyl-
  • CAS: 61921-82-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Pharmacokinetic Properties of 1H-Indole-1-acetamide, 2-methyl- Derivatives

Abstract The 1H-Indole-1-acetamide, 2-methyl- scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] The ultimate clinical and therapeutic success of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1H-Indole-1-acetamide, 2-methyl- scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] The ultimate clinical and therapeutic success of any derivative from this class is critically dependent not only on its pharmacodynamic potency but also on its pharmacokinetic profile. This technical guide provides a comprehensive framework for characterizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel 2-methyl-1H-indole-1-acetamide derivatives. We will delve into the causality behind experimental choices, provide detailed protocols for key in vitro assays, and offer insights into the interpretation of the resulting data for drug development professionals.

Introduction: The Central Role of Pharmacokinetics

In drug discovery, optimizing the potency of a compound at its biological target is only the first step. A promising compound must be able to reach its target in the body in sufficient concentration and for an appropriate duration to exert its therapeutic effect. This is governed by its pharmacokinetic (PK) properties.[3][4] Early and thorough characterization of a candidate's ADME profile is essential to de-risk development, guide chemical optimization, and increase the probability of clinical success.[5][6][7] For derivatives of the 2-methyl-1H-indole-1-acetamide core, understanding their unique PK characteristics is paramount. This guide serves as a strategic and practical resource for researchers aiming to build a comprehensive ADME package for regulatory submissions to bodies like the FDA and EMA.[3]

Foundational Physicochemical Properties

Before initiating complex biological assays, it is crucial to characterize the fundamental physicochemical properties of the derivatives. These properties provide the first clues to potential pharmacokinetic behavior.

PropertyImportance for PharmacokineticsTypical Target Range for Oral Drugs
Aqueous Solubility A prerequisite for absorption. Poor solubility is a major hurdle for oral bioavailability.> 50 µg/mL
Lipophilicity (LogD at pH 7.4) Influences membrane permeability, plasma protein binding, and metabolism. A delicate balance is required.1 - 3
pKa Determines the ionization state at physiological pH, which affects solubility and permeability.Acidic or basic pKa outside physiological pH range
Molecular Weight (MW) Affects diffusion and permeability. Generally, lower MW is preferred.< 500 Da

Causality: A compound must be in solution to be absorbed from the gastrointestinal tract. Lipophilicity governs the ability to cross the lipid bilayers of cell membranes, but excessive lipophilicity can lead to poor solubility, high plasma protein binding, and rapid metabolism.

Absorption: Crossing the Intestinal Barrier

For orally administered drugs, absorption from the gastrointestinal tract is the first major challenge. We primarily use in vitro models to predict human intestinal permeability.

Caco-2 Permeability Assay

The Caco-2 cell line, derived from a human colon carcinoma, is considered the "gold standard" in vitro model for predicting human drug absorption.[8][9] When cultured, these cells differentiate into a monolayer of polarized enterocytes with tight junctions and transporters, mimicking the intestinal epithelium.[8][10]

Core Concept : The assay measures the rate of a compound's transport (flux) across the Caco-2 monolayer in two directions: from the apical (AP) side (representing the gut lumen) to the basolateral (BL) side (representing the blood) and vice-versa.[8][10]

  • Apparent Permeability (Papp) : A high AP-to-BL Papp value suggests good potential for absorption.

  • Efflux Ratio (ER) : Calculated as the ratio of BL-to-AP Papp to AP-to-BL Papp. An ER > 2 is an indicator that the compound may be a substrate for active efflux transporters like P-glycoprotein (P-gp), which can limit absorption.[8]

Experimental Protocol: Caco-2 Permeability
  • Cell Culture : Seed Caco-2 cells on a semipermeable membrane in a Transwell™ system and culture for 18-22 days to allow for differentiation into a confluent polarized monolayer.[8]

  • Monolayer Integrity Check : Before the experiment, verify the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Dosing : Add the test compound (typically at 1-10 µM) to either the apical or basolateral chamber.

  • Sampling : At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber.

  • Quantification : Analyze the concentration of the compound in the samples using a sensitive analytical method, typically LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Calculation : Calculate the Papp value and the Efflux Ratio.

Trustworthiness: The protocol's validity is ensured by running well-characterized control compounds in parallel. Propranolol is used as a high-permeability control, while Atenolol serves as a low-permeability control. Verapamil can be included as a P-gp inhibitor to confirm if efflux is mediated by this transporter.[8]

Distribution: Where Does the Compound Go?

Once absorbed, a drug distributes throughout the body. The extent of distribution is largely governed by its binding to plasma proteins.

Plasma Protein Binding (PPB)

Core Concept : Drugs can reversibly bind to plasma proteins, primarily albumin.[11] It is the unbound (free) fraction of the drug that is pharmacologically active and available to be metabolized and excreted.[11][12] High plasma protein binding (>99%) can limit the free concentration of a drug at its target site.

The most widely accepted method for determining PPB is Equilibrium Dialysis .[12][13] This technique uses a two-chamber device separated by a semipermeable membrane.[13]

Experimental Protocol: Equilibrium Dialysis
  • Device Preparation : Place plasma (human, rat, mouse) containing the test compound in one chamber and a protein-free buffer solution in the other.

  • Equilibration : Seal the device and incubate at 37°C with gentle shaking for a sufficient time (typically 4-24 hours) to allow the unbound drug to reach equilibrium across the membrane.[14]

  • Sampling : After incubation, take samples from both the plasma and buffer chambers.

  • Analysis : Determine the concentration of the compound in both samples using LC-MS/MS.

  • Calculation : The fraction unbound (fu) is calculated based on the concentration difference between the chambers.

Causality: This method is considered the gold standard because it is less susceptible to experimental artifacts compared to other methods like ultrafiltration.[12] The semipermeable membrane allows free drug to pass but retains the larger protein-drug complexes.[13]

Metabolism: The Biotransformation Engine

Metabolism, primarily occurring in the liver, is the body's way of chemically modifying drugs to facilitate their excretion.[4][15] For drug development, we need to understand both the rate of metabolism (metabolic stability) and which enzymes are responsible.

Metabolic Stability in Liver Microsomes

Core Concept : Human Liver Microsomes (HLMs) are subcellular fractions of the liver that contain a high concentration of drug-metabolizing enzymes, especially the Cytochrome P450 (CYP) family.[15] The microsomal stability assay provides a measure of a compound's intrinsic clearance, which is its susceptibility to metabolism.[16]

Experimental Protocol: Liver Microsomal Stability
  • Preparation : Thaw cryopreserved pooled human liver microsomes at 37°C and dilute them in a phosphate buffer (pH 7.4).[15][17]

  • Incubation Mixture : In a 96-well plate, combine the microsomes, the test compound (typically at 1 µM), and allow it to pre-warm to 37°C.[18]

  • Initiation : Start the metabolic reaction by adding a solution of the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate).[15]

  • Time Points : Stop the reaction at several time points (e.g., 0, 5, 15, 30, 60 minutes) by adding a cold organic solvent like acetonitrile.[19]

  • Analysis : Centrifuge the samples to pellet the protein and analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Calculation : Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint).

Trustworthiness: The assay includes several controls: a "no NADPH" control to check for non-enzymatic degradation and a control with a known rapidly metabolized compound (e.g., testosterone) to ensure the microsomes are active.[15]

Cytochrome P450 (CYP) Inhibition

Core Concept : If a new drug candidate inhibits a major CYP enzyme, it can lead to dangerous drug-drug interactions (DDIs) by slowing the metabolism of co-administered drugs.[20][21] Regulatory agencies require testing against the most clinically relevant CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, and 1A2).[22]

The standard approach is an IC50 assay , which determines the concentration of the test compound required to inhibit 50% of a specific CYP enzyme's activity.

Experimental Workflow: CYP Inhibition

The workflow below illustrates the process for determining the potential for CYP-mediated drug-drug interactions.

Caption: Workflow for a CYP450 Inhibition IC50 Assay.

Excretion: The Final Elimination

Excretion is the process by which the parent drug and its metabolites are removed from the body, primarily through the kidneys (urine) and liver (bile/feces). While in vitro models for excretion are less common in early discovery, data from human mass balance studies, often conducted later in development, provide definitive information on the routes and extent of excretion.[23]

In Vivo Pharmacokinetic Studies

Ultimately, in vitro data must be confirmed in a living system. In vivo PK studies, typically conducted in rodent species like mice or rats, are crucial for understanding how all ADME processes integrate to determine the drug's concentration-time profile in the body.[24][25][26]

Study Design

A typical early PK study involves administering the compound to a group of animals (e.g., Sprague-Dawley rats) via both intravenous (IV) and oral (PO) routes.[27][28]

  • IV Administration : Provides a direct measure of clearance and volume of distribution.

  • PO Administration : Allows for the determination of oral bioavailability (F%).

Blood samples are collected at multiple time points after dosing, and the plasma is analyzed by LC-MS/MS to determine the drug concentration.[26]

Key Pharmacokinetic Parameters
ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationRelated to efficacy and potential toxicity
Tmax Time to reach CmaxIndicates the rate of absorption
AUC Area Under the Curve (plasma concentration vs. time)Represents total drug exposure
CL ClearanceThe rate at which the drug is eliminated from the body
Vd Volume of DistributionThe apparent volume into which the drug distributes
Half-lifeThe time it takes for the plasma concentration to decrease by half
F% Oral BioavailabilityThe fraction of the oral dose that reaches systemic circulation

This integrated data from in vivo studies is essential for predicting human pharmacokinetics and establishing a safe and effective dosing regimen for clinical trials.[29][30][31]

Conclusion and Strategic Outlook

A thorough understanding of the pharmacokinetic properties of 2-methyl-1H-indole-1-acetamide derivatives is not merely a data-gathering exercise; it is a strategic imperative. By employing the robust in vitro and in vivo methodologies described in this guide, drug development teams can build a comprehensive ADME profile. This allows for the early identification of liabilities, guides the structure-activity relationship (SAR) to optimize for drug-like properties, and ultimately increases the likelihood of advancing a safe and effective therapeutic agent to the clinic and beyond. The integration of these assays into a cohesive screening cascade is the hallmark of a modern, efficient drug discovery program.

References

  • Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage. Scientific Reports. Available from: [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. Available from: [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. Available from: [Link]

  • Synthesis and antioxidant properties of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives. ResearchGate. Available from: [Link]

  • A High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC. Available from: [Link]

  • Format and Content of the Human Pharmacokinetics and Bioavailability Section of an Application. FDA. Available from: [Link]

  • Plasma Protein-Binding Methods in Drug Discovery. ResearchGate. Available from: [Link]

  • In vitro ADME. Selvita. Available from: [Link]

  • FDA Requirements for Preclinical Studies. University of Pittsburgh. Available from: [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. Available from: [Link]

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. Available from: [Link]

  • Preclinical Regulatory Requirements. Social Science Research Institute. Available from: [Link]

  • Synthesis and analgesic activity of some acetamide derivatives. AVESİS. Available from: [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]

  • Plasma Protein Binding in Drug Discovery and Development. Gyan Sanchay. Available from: [Link]

  • Determination of Microsomal Stability by UPLC-MS/MS. Waters Corporation. Available from: [Link]

  • Murine Pharmacokinetic Studies. PMC. Available from: [Link]

  • CYP450 Inhibition and Induction Assay. Creative Diagnostics. Available from: [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io. Available from: [Link]

  • In Vitro screening. IQVIA Laboratories. Available from: [Link]

  • Caco-2 Permeability Assay. Evotec. Available from: [Link]

  • Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. Regulations.gov. Available from: [Link]

  • FDA Toxicology Studies & Drug Approval Requirements. Auxochromofours. Available from: [Link]

  • In Vivo PK and TK. BioDuro. Available from: [Link]

  • A Machine Learning Approach for Predicting Caco-2 Cell Permeability in Natural Products from the Biodiversity in Peru. MDPI. Available from: [Link]

  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PMC. Available from: [Link]

  • Validation of cytochrome P450 time-dependent inhibition assays: a two-time point IC50 shift approach facilitates kinact assay design. Taylor & Francis Online. Available from: [Link]

  • Video: Drug Distribution: Plasma Protein Binding. JoVE. Available from: [Link]

  • Rodent In Vivo PK Service. Creative Biolabs. Available from: [Link]

  • Expert DMPK solutions: tailored in vivo PK studies across multiple species. Nuvisan. Available from: [Link]

  • New Methodology for Determining Plasma Protein Binding Kinetics Using an Enzyme Reporter Assay Coupling with High-Resolution Mass Spectrometry. ACS Publications. Available from: [Link]

  • Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. Available from: [Link]

  • Predicting apparent passive permeability of Caco-2 and MDCK cell-monolayers: A mechanistic model. PLOS ONE. Available from: [Link]

Sources

Exploratory

In-Depth Technical Guide: Preliminary Biological Activity of 1H-Indole-1-acetamide, 2-methyl-

Foreword The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its functionalizat...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its functionalization with an acetamide group at the 1-position gives rise to a class of compounds with significant therapeutic potential in areas such as oncology, infectious diseases, and metabolic disorders. This technical guide provides a comprehensive framework for the preliminary biological evaluation of a specific derivative, 1H-Indole-1-acetamide, 2-methyl- (also known as 2-(2-methylindol-1-yl)acetamide). We will delve into a reasoned, multi-tiered screening approach, from initial in vitro cytotoxicity and antimicrobial assessments to foundational in vivo toxicity evaluations, underpinned by detailed, field-proven protocols and a discussion of the mechanistic rationale.

Compound Profile: 1H-Indole-1-acetamide, 2-methyl-

Structure:

Physicochemical Properties:

PropertyValueSource
CAS Number 61921-82-2[2]
Molecular Formula C₁₁H₁₂N₂O[2]
Molecular Weight 188.23 g/mol [2]
IUPAC Name 2-(2-methylindol-1-yl)acetamide[2]

The presence of the 2-methyl group can influence the electronic and steric properties of the indole ring, potentially modulating its interaction with biological targets. The acetamide moiety at the N1 position introduces a hydrogen bond donor and acceptor, which can be critical for receptor binding and solubility.

Postulated Biological Activities and Screening Rationale

Based on the extensive literature on indole derivatives, 1H-Indole-1-acetamide, 2-methyl- is hypothesized to possess several biological activities. A logical and resource-efficient preliminary screening cascade is therefore proposed to explore its therapeutic potential.

Anticancer Activity

Indole derivatives are well-established as potent anticancer agents, acting through various mechanisms including inhibition of tubulin polymerization, modulation of cell signaling pathways, and induction of apoptosis.[3][4][5] The structural similarity of our target compound to known anticancer indole acetamides warrants a thorough investigation of its cytotoxic and antiproliferative effects.

Antimicrobial Activity

The indole scaffold is also a common feature in compounds with antibacterial and antifungal properties.[6][7][8][9] The presence of the acetamide side chain could enhance these activities. Therefore, screening against a panel of pathogenic bacteria and fungi is a logical step in the preliminary evaluation.

Antioxidant Activity

Many indole derivatives exhibit antioxidant properties by scavenging free radicals. This activity can be beneficial in various pathological conditions, including cancer and inflammation. Simple and robust in vitro assays can quickly establish the antioxidant potential of 1H-Indole-1-acetamide, 2-methyl-.

Proposed In Vitro Screening Cascade

A tiered approach to in vitro screening allows for a cost-effective and efficient evaluation of the compound's biological potential.

Diagram: In Vitro Screening Workflow

in_vitro_workflow start 1H-Indole-1-acetamide, 2-methyl- tier1 Tier 1: Primary Screening start->tier1 cytotoxicity Cytotoxicity Assay (MTT) (e.g., MCF-7, A549, HepG2) tier1->cytotoxicity antimicrobial Antimicrobial Assay (Disc Diffusion) tier1->antimicrobial antioxidant Antioxidant Assay (DPPH) tier1->antioxidant dose_response Dose-Response Cytotoxicity (IC50 determination) cytotoxicity->dose_response Active mic_mbc MIC/MBC Determination (Broth Microdilution) antimicrobial->mic_mbc Active antioxidant_confirm Confirmatory Antioxidant Assay (ABTS) antioxidant->antioxidant_confirm Active tier2 Tier 2: Secondary Screening (If active in Tier 1) tier3 Tier 3: Mechanistic Studies (For potent hits) tier2->tier3 dose_response->tier2 mic_mbc->tier2 antioxidant_confirm->tier2 apoptosis Apoptosis Assay (Annexin V/PI) tier3->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) tier3->cell_cycle

Caption: A tiered workflow for the in vitro preliminary biological evaluation of 1H-Indole-1-acetamide, 2-methyl-.

Detailed Experimental Protocols: In Vitro Assays

The following protocols are provided as a guide for the preliminary in vitro evaluation of 1H-Indole-1-acetamide, 2-methyl-.

In Vitro Cytotoxicity: MTT Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation.

Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HepG2 [liver]) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 1H-Indole-1-acetamide, 2-methyl- in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the cell plates with the compound-containing medium. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. For active compounds, determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Antimicrobial Screening: Disc Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity of a compound.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis [Gram-positive], Escherichia coli, Pseudomonas aeruginosa [Gram-negative], Candida albicans, Aspergillus niger [fungi]) equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Evenly spread the microbial suspension onto the surface of appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

  • Disc Application: Impregnate sterile paper discs (6 mm diameter) with a known concentration of 1H-Indole-1-acetamide, 2-methyl- (e.g., 100 µ g/disc ). Place the discs on the inoculated agar surface.

  • Controls: Use a solvent control disc (DMSO) and a positive control disc with a standard antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc.

Antioxidant Activity: DPPH Free Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Protocol:

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of 1H-Indole-1-acetamide, 2-methyl- (dissolved in methanol) to 100 µL of a methanolic solution of DPPH (e.g., 0.1 mM).

  • Controls: Include a blank (methanol) and a positive control (e.g., ascorbic acid or Trolox).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Preliminary In Vivo Toxicity Assessment

Should the in vitro screening reveal significant biological activity, a preliminary in vivo toxicity study is warranted to assess the compound's safety profile. An acute oral toxicity study in rodents is a standard initial step.

Diagram: In Vivo Acute Toxicity Workflow

in_vivo_workflow start Active Compound from In Vitro Screening dosing Single Dose Administration (Oral Gavage) (e.g., 2000 mg/kg limit test) start->dosing observation 14-Day Observation Period dosing->observation parameters Monitor: Mortality, Clinical Signs, Body Weight observation->parameters necropsy Gross Necropsy at Day 14 observation->necropsy outcome Determination of Acute Toxicity Profile parameters->outcome histopathology Histopathology of Key Organs (if abnormalities are observed) necropsy->histopathology histopathology->outcome anticancer_mechanisms compound 1H-Indole-1-acetamide, 2-methyl- tubulin Inhibition of Tubulin Polymerization compound->tubulin kinase Kinase Inhibition (e.g., EGFR, PI3K) compound->kinase apoptosis_pathway Modulation of Apoptotic Pathways compound->apoptosis_pathway g2m_arrest G2/M Phase Cell Cycle Arrest tubulin->g2m_arrest apoptosis Apoptosis kinase->apoptosis apoptosis_pathway->apoptosis g2m_arrest->apoptosis

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Exploratory

Technical Whitepaper: Binding Affinity and Target Profiling of the 1H-Indole-1-acetamide, 2-methyl- Scaffold

Executive Summary The compound 1H-Indole-1-acetamide, 2-methyl- (CAS No. 61921-82-2; Molecular Formula: C11H12N2O) serves as a privileged pharmacophore and highly versatile building block in medicinal chemistry[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1H-Indole-1-acetamide, 2-methyl- (CAS No. 61921-82-2; Molecular Formula: C11H12N2O) serves as a privileged pharmacophore and highly versatile building block in medicinal chemistry[1]. While simple in its architecture, the specific arrangement of its substituents dictates a highly selective biological profile. The N1-acetamide group introduces a critical hydrogen-bonding network (acting as both donor and acceptor), which drastically influences target residence time and crystal packing[1]. Concurrently, the C2-methyl group provides a steric shield that prevents rapid oxidative degradation of the indole core while enhancing the lipophilicity required for blood-brain barrier (BBB) penetration[1].

As a Senior Application Scientist, I approach the evaluation of this scaffold not just as a static chemical entity, but as a dynamic ligand whose binding kinetics must be rigorously profiled. This guide provides an in-depth analysis of the primary protein targets for the 2-methyl-1H-indole-1-acetamide scaffold and outlines the self-validating experimental workflows required to quantify these interactions accurately.

Primary Protein Targets & Mechanistic Rationale

Translocator Protein 18 kDa (TSPO)

TSPO is an outer mitochondrial membrane (OMM) protein heavily implicated in cholesterol transport, neurosteroidogenesis, and the regulation of apoptosis[2]. In healthy central nervous system (CNS) tissue, TSPO expression is minimal; however, it is drastically upregulated in reactive astrocytes and microglia during neuroinflammation[3].

  • Binding Rationale: Indole-1-acetamide derivatives, most notably the tricyclic derivative SSR180575, are highly potent TSPO ligands[4]. The hydrophobic indole core intercalates into the transmembrane domains of TSPO, while the acetamide side chain forms essential hydrogen bonds that stabilize the ligand-receptor complex[5].

  • Functional Outcome: Binding of indole-1-acetamides to TSPO promotes the translocation of cholesterol from the OMM to the inner mitochondrial membrane (IMM), accelerating the synthesis of neurosteroids like pregnenolone[6]. This cascade downregulates pro-inflammatory cytokines (e.g., TNF-α) and cyclooxygenase-2 (COX-2) in activated microglia, promoting neuronal survival[5][7].

Melatoninergic Receptors (MT1 / MT2)

Because the indole core is a classic bioisostere of serotonin and melatonin, 2-methyl-1H-indole-1-acetamides are frequently investigated as melatoninergic inhibitors or modulators[1].

  • Binding Rationale: Molecular docking studies of top-ranked indole-acetamide compounds reveal robust binding affinities (e.g., ΔG ≈ -9.2 Kcal/mol) driven primarily by hydrogen bonds between the acetamide moiety and target residues, supplemented by hydrophobic interactions within the receptor's orthosteric pocket[1].

Cyclooxygenase-2 (COX-2) & PGE2 Receptors

Indole-1-acetamides are actively evaluated as modulators of prostaglandin E2 (PGE2) receptors (EP2/EP4) and as direct COX-2 inhibitors[8].

  • Binding Rationale: Aberrant COX-2 and PGE2 expression is a hallmark of neoplastic transformation and neurodegeneration[8]. The indole-1-acetamide scaffold mimics the binding pose of classic NSAIDs (like indomethacin), positioning the acetamide group to interact with the ARG120 and TYR355 residues at the mouth of the COX-2 cyclooxygenase channel, thereby blocking arachidonic acid access.

Quantitative Data Presentation

The following table synthesizes the binding affinities and kinetic parameters of the indole-1-acetamide scaffold and its advanced derivatives across primary targets:

Target ProteinRepresentative Ligand / ScaffoldBinding Affinity ( Kd​ / Ki​ / IC50​ )Primary Interaction MechanismReference
TSPO (18 kDa) SSR180575 (Indole-1-acetamide deriv.) Ki​ = 0.2 – 1.5 nMHydrophobic intercalation & H-bonding[4][9]
MT1 / MT2 1H-Indole-1-acetamide, 2-methyl-ΔG ≈ -9.2 Kcal/mol (Docking)Acetamide H-bond donor/acceptor[1]
COX-2 Indole-1-acetamide derivatives IC50​ = 1.09 – 2.84 μMOrthosteric channel blockade[5][8]

Systems-Level Visualizations

TSPO_Pathway Ligand Indole-1-acetamide (e.g., SSR180575) TSPO Translocator Protein (18 kDa OMM) Ligand->TSPO High Affinity Binding (Ki < 2 nM) Cholesterol Cholesterol Transport (OMM to IMM) TSPO->Cholesterol Facilitates Inflammation Microglial Activation (COX-2 / TNF-α) TSPO->Inflammation Downregulates Steroids Neurosteroidogenesis (Pregnenolone) Cholesterol->Steroids CYP11A1 Cleavage Neuroprotection Neuronal Survival & Apoptosis Inhibition Steroids->Neuroprotection Promotes Inflammation->Neuroprotection Reduces Stress

Mechanism of TSPO-mediated neuroprotection and steroidogenesis by indole-1-acetamide ligands.

Experimental Methodologies for Affinity Profiling

To ensure scientific integrity, the binding affinity of lipophilic indole derivatives must be evaluated using robust, artifact-free methodologies. Below are the self-validating protocols for equilibrium and kinetic profiling.

Radioligand Competition Binding Assay (Equilibrium Profiling)

Causality & Rationale: TSPO is a highly hydrophobic transmembrane protein. Extracting it from the lipid bilayer often denatures its binding pocket. Therefore, radioligand binding in native mitochondrial membrane preparations is the gold standard for determining the equilibrium dissociation constant ( Ki​ ). We utilize [3H]PK11195 as the reference radiotracer because its binding kinetics are universally standardized[3].

Step-by-Step Protocol:

  • Membrane Preparation: Isolate mitochondrial fractions from rat cerebral cortex via differential centrifugation. Resuspend in 50 mM Tris-HCl buffer (pH 7.4).

  • Assay Assembly: In a 96-well plate, combine 100 μg of membrane protein, 1 nM [3H]PK11195 , and varying concentrations of the 2-methyl-1H-indole-1-acetamide test compound ( 10−11 to 10−5 M).

  • Incubation: Incubate the microplate at 4°C for 120 minutes to reach thermodynamic equilibrium without inducing thermal degradation of the receptor.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% Polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Add liquid scintillation cocktail and measure retained radioactivity (DPM).

  • Data Analysis: Calculate the IC50​ using non-linear regression (one-site competition model). Convert IC50​ to Ki​ using the Cheng-Prusoff equation.

Self-Validating System: The protocol mandates a parallel Non-Specific Binding (NSB) control utilizing 10 μM unlabeled PK11195. The assay is only considered valid if Specific Binding (Total Binding minus NSB) constitutes >60% of the total radioactive signal. This internal control prevents false-positive affinity readouts caused by the hydrophobic indole core partitioning into the membrane lipids.

Surface Plasmon Resonance (SPR) (Kinetic Profiling)

Causality & Rationale: While radioligand assays provide equilibrium data ( Ki​ ), they fail to capture the association ( kon​ ) and dissociation ( koff​ ) rates. Target residence time ( 1/koff​ ) is often a superior predictor of in vivo efficacy. Because TSPO requires a lipid environment, standard amine-coupling on a CM5 chip will destroy the protein. Instead, we utilize an L1 sensor chip designed to capture intact liposomes.

Step-by-Step Protocol:

  • Liposome Capture: Inject 20 mM CHAPS-solubilized TSPO reconstituted in POPC/POPE liposomes over an L1 sensor chip at 2 μL/min.

  • Surface Stabilization: Inject a short pulse of 10 mM NaOH to remove loosely bound multilamellar vesicles, leaving a stable unilamellar lipid bilayer containing TSPO.

  • Analyte Injection (Association): Inject a concentration series of the indole-1-acetamide derivative (e.g., 0.1 nM to 100 nM) in running buffer (PBS + 1% DMSO) at a high flow rate (50 μL/min) to minimize mass transport limitations.

  • Buffer Wash (Dissociation): Switch to blank running buffer and monitor the dissociation phase for 600 seconds.

  • Regeneration: Inject 50 mM NaOH / 0.5% SDS to strip the lipid bilayer, preparing the L1 chip for a fresh liposome capture cycle.

Self-Validating System: A dual-channel referencing system is employed. Flow Cell 1 (FC1) is captured with blank liposomes (devoid of TSPO), while Flow Cell 2 (FC2) contains TSPO-integrated liposomes. Real-time subtraction (FC2 - FC1) automatically corrects for bulk refractive index shifts and non-specific lipid partitioning by the lipophilic indole. Furthermore, a solvent correction curve (varying DMSO concentrations from 0.5% to 1.5%) is injected prior to the analyte to validate the integrity of the subtraction algorithm.

SPR_Workflow A 1. Liposome Capture (L1 Sensor Chip) B 2. TSPO Reconstitution (Target Immobilization) A->B C 3. Analyte Injection (Indole-1-acetamide) B->C D 4. Dissociation Phase (Buffer Wash) C->D D->C Concentration Series E 5. Surface Regeneration (Detergent Wash) D->E F 6. Kinetic Extraction (Kd, Kon, Koff) E->F

SPR workflow for lipophilic ligand kinetics using liposome-captured TSPO on an L1 sensor chip.

References

  • ACS Publications. "Exploring Translocator Protein (TSPO) Medicinal Chemistry: An Approach for Targeting Radionuclides and Boron Atoms to Mitochondria". Available at:[Link]

  • Portland Press. "Targeting the 18-kDa translocator protein: recent perspectives for neuroprotection". Available at:[Link]

  • PMC / NIH. "Translocator protein (18 kDa) TSPO: an emerging therapeutic target in neurotrauma". Available at:[Link]

  • ACS Publications / NIH. "Facile synthesis of SSR180575 and discovery of a potent pyridazinoindole ligand for PET". Available at:[Link]

  • Google Patents. "WO2017085198A1 - N-substituted indole derivatives as pge2 receptor modulators".
  • PMC / NIH. "Translocator protein in the rise and fall of central nervous system neurons". Available at:[Link]

  • PMC / NIH. "Functional role of translocator protein and its ligands in ocular diseases". Available at: [Link]

  • Journal of Neuroscience. "Reactive Astrocytes Overexpress TSPO and Are Detected by TSPO Positron Emission Tomography Imaging". Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: A Detailed Guide to the Synthesis of 1H-Indole-1-acetamide, 2-methyl-

Abstract The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals. Functionalization of the indole nitrogen (N-1 position)...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals. Functionalization of the indole nitrogen (N-1 position) provides a powerful route to modulate the biological activity and physicochemical properties of these molecules. This application note presents a detailed, step-by-step protocol for the synthesis of 1H-Indole-1-acetamide, 2-methyl-, a valuable synthetic intermediate. The described method is based on the selective N-alkylation of 2-methylindole with 2-chloroacetamide. We delve into the mechanistic rationale behind the procedural choices, offering insights into reaction optimization and troubleshooting to ensure high regioselectivity and yield. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction and Scientific Background

The indole ring system is a privileged heterocyclic motif frequently found in FDA-approved drugs. While modifications at the C2 and C3 positions are common due to their innate nucleophilicity, selective functionalization at the N1 position offers a distinct vector for structural diversification.[1] The N-alkylation of indoles, particularly with functionalized side chains like acetamides, introduces new pharmacophoric elements and opportunities for hydrogen bonding, which can significantly impact a compound's interaction with biological targets.[2]

The synthesis of 1H-Indole-1-acetamide, 2-methyl-, proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction. The primary challenge in indole alkylation is controlling the regioselectivity between the N1 and C3 positions, as the neutral indole ring can react at the more nucleophilic C3 carbon.[3] To overcome this, the protocol employs a strong base to quantitatively deprotonate the indole N-H, forming the indolate anion. This anion is a potent nitrogen-centered nucleophile that preferentially attacks the electrophilic alkylating agent, leading to the desired N-alkylated product with high selectivity.[3][4]

Reaction Mechanism and Rationale

The synthesis is a two-step, one-pot process:

  • Deprotonation: 2-methylindole is treated with a strong, non-nucleophilic base, typically sodium hydride (NaH), in a polar aprotic solvent like N,N-Dimethylformamide (DMF). The hydride ion (H⁻) abstracts the acidic proton from the indole nitrogen (pKa ≈ 17), generating the sodium salt of the 2-methylindolate anion and liberating hydrogen gas.[4] DMF is an ideal solvent as it effectively solvates the sodium cation, leaving the indolate anion highly reactive and promoting N-alkylation.[3]

  • Nucleophilic Substitution (SN2): The resulting indolate anion acts as the nucleophile, attacking the electrophilic methylene carbon of 2-chloroacetamide. This attack displaces the chloride leaving group in a concerted SN2 fashion, forming the new N-C bond and yielding the final product, 1H-Indole-1-acetamide, 2-methyl-.

Experimental Protocol

This protocol details the synthesis on a 10 mmol scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass / Volume
2-Methylindole131.1710.01.01.31 g
Sodium Hydride (60% disp. in oil)24.00 (as NaH)12.01.20.48 g
2-Chloroacetamide93.5111.01.11.03 g
Anhydrous DMF---40 mL
Ethyl Acetate---~150 mL
Saturated aq. NH₄Cl---~50 mL
Brine---~50 mL
Anhydrous MgSO₄ or Na₂SO₄---As needed
Equipment
  • 100 mL three-neck round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Septa and nitrogen/argon inlet

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for work-up and purification

Step-by-Step Synthesis Procedure

Step 1: Reaction Setup and Deprotonation

  • Assemble the flame-dried three-neck flask with a stir bar, a septum, and a condenser with a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • To the flask, add 2-methylindole (1.31 g, 10.0 mmol).

  • Add anhydrous DMF (40 mL) via syringe to dissolve the substrate.

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Carefully add the sodium hydride (0.48 g of 60% dispersion, 12.0 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Stir the resulting suspension at 0 °C for 30 minutes to ensure complete formation of the indolate anion. The solution may become darker in color.

Step 2: N-Alkylation

  • In a separate beaker, dissolve 2-chloroacetamide (1.03 g, 11.0 mmol) in a minimal amount of anhydrous DMF (~5 mL).

  • Add the 2-chloroacetamide solution dropwise to the cold, stirred indolate suspension over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 3: Work-up and Extraction

  • Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~50 mL) to neutralize any unreacted NaH.

  • Transfer the mixture to a separatory funnel and add deionized water (~50 mL) and ethyl acetate (~75 mL).

  • Shake the funnel vigorously and allow the layers to separate. Extract the aqueous layer with an additional portion of ethyl acetate (2 x 40 mL).

  • Combine the organic layers and wash them with brine (~50 mL).

  • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification and Characterization

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 1H-Indole-1-acetamide, 2-methyl- as a crystalline solid.

  • The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.

Workflow Visualization

The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Setup 1. Assemble Flame-Dried Glassware Under N₂ Reagents 2. Add 2-Methylindole and Anhydrous DMF Deprotonation 3. Cool to 0°C Add NaH (Deprotonation) Reagents->Deprotonation Alkylation 4. Add 2-Chloroacetamide Stir at RT (Alkylation) Deprotonation->Alkylation Quench 5. Quench with aq. NH₄Cl Alkylation->Quench Extract 6. Ethyl Acetate Extraction Quench->Extract Purify 7. Recrystallization or Chromatography Extract->Purify Analysis 8. Characterization (NMR, MS, MP) Purify->Analysis

Sources

Application

Application Notes and Protocols: The Role of 1H-Indole-1-acetamide, 2-methyl- in Medicinal Chemistry

Executive Summary & Structural Rationale 1H-Indole-1-acetamide, 2-methyl- (CAS 61921-82-2) is a highly versatile pharmacophore utilized extensively in modern medicinal chemistry. The molecule features an indole core with...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

1H-Indole-1-acetamide, 2-methyl- (CAS 61921-82-2) is a highly versatile pharmacophore utilized extensively in modern medicinal chemistry. The molecule features an indole core with two critical modifications: a methyl group at the C2 position and an acetamide moiety at the N1 position[1].

From a drug design perspective, the 2-methyl group provides necessary steric bulk that restricts the rotation of adjacent substituents, effectively locking the indole ring into specific, bioactive conformations. Simultaneously, the N1-acetamide group acts as a robust hydrogen bond donor and acceptor. This enhances the molecule's aqueous solubility, improves crystal packing, and significantly increases target residence time within complex protein binding pockets[1]. Because of these unique physicochemical properties, this scaffold serves as a foundational building block for translocator protein (TSPO) ligands, G-protein-coupled receptor (GPCR) agonists, and selective cyclooxygenase (COX) inhibitors.

Oncology & Neuroinflammation: TSPO PET Imaging Probes

The 18 kDa Translocator Protein (TSPO) is heavily upregulated in neuroinflammatory diseases and aggressive gliomas. Pyridazino[4,5-b]indole-1-acetamide derivatives (such as SSR180575) have been identified as highly potent TSPO ligands[2]. The N1-acetamide tail is crucial here, as it projects into the lipophilic binding cleft of TSPO, forming stabilizing hydrogen bonds that drive nanomolar affinity.

Protocol 1: Synthesis and 18 F-Radiolabeling of Pyridazinoindole-1-acetamides

Causality & Rationale: The radiolabeling process utilizes Kryptofix 2.2.2 (K 222​ ). K 222​ specifically chelates the potassium ion from K 18 F, leaving the 18 F ion "naked" and highly nucleophilic. This is essential for the rapid S N​ Ar displacement of the halogen leaving group on the pyridazinoindole core, minimizing degradation of the sensitive acetamide linker.

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 2 mg of the halogenated pyridazinoindole-1-acetamide precursor in 0.5 mL of anhydrous DMSO.

  • Azeotropic Drying: Transfer aqueous[ 18 F]fluoride to a V-vial containing 1.5 mg of K 222​ and 1.0 mg of K 2​ CO 3​ . Dry azeotropically using anhydrous acetonitrile at 110°C under a gentle stream of nitrogen.

  • Radiofluorination: Add the precursor solution to the dried [ 18 F]fluoride complex. Heat the reaction mixture at 130°C for 10 minutes.

  • Quenching & Purification: Quench the reaction with 1 mL of HPLC-grade water. Purify the mixture using semi-preparative reverse-phase HPLC (C18 column, 40% acetonitrile in water).

  • Validation System (Self-Validation): Perform analytical radio-HPLC on the collected fraction. Acceptance Criteria: The protocol is validated only if the radiochemical purity (RCP) is >95% and the specific activity exceeds 50 GBq/μmol. Do not proceed to in vivo models if free[ 18 F]fluoride is detected at the solvent front.

G A 2-Methylindole Precursor B N1-Alkylation (Bromoacetamide) A->B C 1H-Indole-1-acetamide, 2-methyl- Core B->C D Pyridazinoindole Cyclization C->D E 18F-Radiolabeling [18F]KF, K222 D->E F PET Imaging Probe (e.g. 18F-14) E->F

Workflow for the synthesis and radiolabeling of TSPO PET imaging probes.

Metabolic Diseases: GPR120 Agonism for Glucose Homeostasis

GPR120 (FFAR4) is a lipid sensor that regulates the secretion of glucagon-like peptide-1 (GLP-1), making it a prime target for Type 2 Diabetes[3]. Substituted indole-1-acetamides act as potent GPR120 agonists. The indole core mimics the hydrophobic tail of free fatty acids, while the acetamide linkage provides a metabolically stable, polar head group that resists rapid enzymatic cleavage in the gut epithelium[3].

Protocol 2: In Vitro Calcium Mobilization Assay for GPR120 Activation

Causality & Rationale: GPR120 is a Gq-coupled receptor. Upon activation, it triggers Phospholipase C (PLC), leading to the release of intracellular calcium (Ca 2+ ). This protocol uses Fluo-4 AM, an acetoxymethyl ester dye. The AM group renders the dye cell-permeable; once inside, endogenous esterases cleave the AM group, trapping the fluorescent probe in the cytosol where it binds released Ca 2+ , yielding a quantifiable fluorescent signal.

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-K1 cells stably expressing human GPR120 into a 384-well black, clear-bottom plate at 10,000 cells/well. Incubate overnight at 37°C in 5% CO 2​ .

  • Dye Loading: Remove the culture media and add 20 μL of Fluo-4 AM dye loading buffer (containing 2.5 mM probenecid to inhibit dye efflux). Incubate for 60 minutes at 37°C.

  • Compound Addition: Prepare serial dilutions of the indole-1-acetamide derivative in assay buffer. Add 10 μL of the compound to the cells using an automated liquid handler.

  • Signal Detection: Immediately monitor the fluorescence kinetic trace (Excitation: 488 nm, Emission: 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader) for 3 minutes.

  • Validation System (Self-Validation): Include GW9508 (a known GPR120 agonist) as a positive control and vehicle (DMSO) as a negative control. Calculate the Z'-factor for the plate. Acceptance Criteria: A Z'-factor > 0.5 validates the assay's robustness and confirms that the observed calcium spike is due to specific receptor agonism.

G Ligand Indole-1-acetamide Derivative Receptor GPR120 (FFAR4) Receptor Ligand->Receptor Agonism Gq Gq/11 Protein Activation Receptor->Gq Couples PLC Phospholipase C (PLC) Cleavage Gq->PLC Stimulates Ca Intracellular Ca2+ Release PLC->Ca IP3 Pathway GLP1 GLP-1 Secretion (Glucose Homeostasis) Ca->GLP1 Triggers

GPR120 signaling pathway activated by indole-1-acetamide derivatives.

Anti-Inflammatory Therapeutics: Selective COX-2 Inhibition

Traditional NSAIDs like indomethacin (a 2-methylindole-3-acetic acid derivative) inhibit both COX-1 and COX-2, leading to gastrointestinal toxicity. By replacing the acidic moiety with an amide or modifying the N1 position to include bulky acetamide derivatives, researchers can shift the selectivity entirely to COX-2[4].

Causality & Rationale: The COX-2 active site features a secondary side pocket that is significantly larger than the corresponding channel in COX-1. The bulky N1-acetamide group sterically clashes with the narrow COX-1 channel but fits perfectly into the COX-2 side pocket, achieving high selectivity and eliminating GI side effects[4].

Protocol 3: Cyclooxygenase (COX-1/COX-2) Selectivity Assay

Causality & Rationale: COX-2 inhibition by indole derivatives is often time-dependent, requiring conformational shifts in the enzyme-inhibitor complex. Therefore, a pre-incubation step is strictly required before the addition of the arachidonic acid substrate to prevent false-negative IC 50​ readings.

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare solutions of purified human recombinant COX-2 (66 nM) and ovine COX-1 (44 nM) in Tris-HCl buffer (pH 8.0) containing hematin and phenol.

  • Pre-Incubation: Add varying concentrations of the indole-1-acetamide compound (dissolved in DMSO) to the enzyme solutions. Incubate at room temperature for exactly 20 minutes.

  • Reaction Initiation: Add 50 μM of 14 C-labeled arachidonic acid ( 14 C-AA) to initiate the cyclooxygenase reaction. Incubate at 37°C for 30 seconds.

  • Termination & Extraction: Stop the reaction by adding 1 M HCl. Extract the unreacted 14 C-AA and radioactive prostaglandin products using ethyl acetate.

  • Quantification: Separate the products via thin-layer chromatography (TLC) and quantify the radioactivity using a scintillation counter.

  • Validation System (Self-Validation): Run parallel assays using Indomethacin (COX-1 selective control) and Celecoxib (COX-2 selective control). Acceptance Criteria: The assay is validated if Celecoxib demonstrates >100-fold selectivity for COX-2 over COX-1, confirming the structural integrity of the enzyme pockets.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the quantitative pharmacological data for various 2-methylindole and indole-1-acetamide derivatives across different therapeutic targets:

Compound Class / ScaffoldPrimary TargetKey Structural ModificationObserved IC 50​ / K i​ Therapeutic Indication
Pyridazino[4,5-b]indole-1-acetamidesTSPON3-fluoropyridin-2-yl substitutionK i​ = 1.2 - 4.5 nMGlioma PET Imaging
Substituted Indole-1-acetamidesGPR120Phenyl alkanoic acid conjugationEC 50​ < 100 nMType 2 Diabetes
2-Methylindole-3-acetamidesCOX-2N-(4-Acetamidophenyl) amidationIC 50​ = 0.06 μMInflammation
5-Cyano-2-methylindolesAromataseC5/C6 substitutionDocking: -7.5 kcal/molBreast Cancer

(Note: Aromatase inhibition data is derived from computational docking studies predicting strong hydrogen bonding with ARG A:159 and LEU A:202[5].)

References

  • Benchchem - 1H-Indole-1-acetamide, 2-methyl- | 61921-82-2
  • PubMed / NIH - Facile synthesis of SSR180575 and discovery of 7-chloro-N,N,5-trimethyl-4-oxo-3(6-[(18)F]fluoropyridin-2-yl)-3,5-dihydro-4H-pyridazino[4,5-b]indole-1-acetamide, a potent pyridazinoindole ligand for PET imaging of TSPO in cancer
  • Google Patents - US10273230B2 - Substituted phenyl alkanoic acid compounds as GPR120 agonists and uses thereof
  • ACS Publications - Ester and Amide Derivatives of the Nonsteroidal Antiinflammatory Drug, Indomethacin, as Selective Cyclooxygenase-2 Inhibitors | Journal of Medicinal Chemistry
  • IJCRT - Computational Design And Evaluation Of 2- Methyl Indole Derivatives As Aromatase Inhibitors For Breast Cancer Therapy

Sources

Method

Application Note: In Vitro Biological Evaluation of 1H-Indole-1-acetamide, 2-methyl- Derivatives

Introduction & Mechanistic Rationale The compound 1H-Indole-1-acetamide, 2-methyl- (CAS No. 61921-82-2) is a highly versatile synthetic building block characterized by an acetamide group at the nitrogen atom (position 1)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 1H-Indole-1-acetamide, 2-methyl- (CAS No. 61921-82-2) is a highly versatile synthetic building block characterized by an acetamide group at the nitrogen atom (position 1) and a methyl group at position 2 of the indole core[1]. While the base compound serves primarily as a synthetic intermediate in medicinal chemistry, its functionalized derivatives are extensively evaluated for two primary pharmacological properties: anti-proliferative (cytotoxic) activity against oncological targets and anti-inflammatory immunomodulation via the cyclooxygenase-2 (COX-2) pathway.

This application note provides a comprehensive, self-validating methodological framework for evaluating the biological efficacy of 1H-Indole-1-acetamide, 2-methyl- derivatives in in vitro cell culture models. By detailing the causality behind each experimental condition, this guide ensures high-fidelity data generation suitable for Structure-Activity Relationship (SAR) studies and preclinical drug development.

Cytotoxicity & Proliferation Profiling (MTT Assay)

Scientific Causality & Assay Design

Before investigating specific mechanistic pathways (such as anti-inflammatory targets), any new chemical entity (NCE) derived from 1H-Indole-1-acetamide, 2-methyl- must be profiled for baseline cytotoxicity. The MTT Assay is the gold standard for this purpose. It relies on the enzymatic reduction of the yellow tetrazolium salt (MTT) to insoluble purple formazan crystals by NAD(P)H-dependent mitochondrial dehydrogenases[2].

  • Self-Validating System: This protocol mandates the use of a Vehicle Control (cells + 0.1% DMSO) to baseline 100% viability, and a Media Blank (media + MTT, no cells) to subtract background optical density.

  • Solvent Causality: Indole derivatives are typically hydrophobic. Stock solutions must be prepared in high-purity DMSO. The final assay concentration of DMSO must never exceed 0.1% (v/v) to prevent solvent-induced lipid bilayer disruption and artifactual cytotoxicity[3].

Reagent Preparation
  • Compound Stock: Dissolve the synthesized 1H-Indole-1-acetamide, 2-methyl- derivative in sterile DMSO to a concentration of 10 mM. Aliquot and store at -20°C.

  • MTT Solution: Dissolve MTT powder in sterile Phosphate-Buffered Saline (PBS) at 5 mg/mL. Vortex thoroughly, filter-sterilize (0.22 µm), and store in the dark at 4°C for up to 6 months[4].

Step-by-Step Protocol
  • Cell Seeding: Harvest target cells (e.g., A549, MCF-7) and seed at a density of 5×103 cells/well in a 96-well flat-bottom microplate (100 µL/well). Incubate overnight at 37°C, 5% CO₂ to allow for cellular adherence.

  • Compound Treatment: Aspirate the media. Add 100 µL of fresh media containing serial dilutions of the indole derivative (e.g., 0.1 µM to 100 µM). Ensure all wells, including controls, contain exactly 0.1% DMSO. Incubate for 48 to 72 hours.

  • MTT Incubation: Add 10 µL of the 5 mg/mL MTT solution directly to each well. Incubate the plate in the dark at 37°C for exactly 4 hours. Rationale: 4 hours provides optimal linear conversion of MTT to formazan without saturating the cellular efflux mechanisms.

  • Formazan Solubilization: Carefully aspirate the media. Critical Step: Do not disturb the purple crystals at the bottom of the wells. Add 100 µL of 100% DMSO to each well. Rationale: Removing the culture media prevents phenol red and serum proteins from causing optical interference during spectrophotometry[4].

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to fully dissolve the crystals. Measure absorbance at 570 nm using a microplate reader. Simultaneously read at a reference wavelength of 630 nm to subtract background noise caused by cellular debris and plastic imperfections[4].

Workflow Visualization

MTT_Workflow Seed 1. Cell Seeding (96-well plate) Treat 2. Compound Treatment (48h) Seed->Treat MTT 3. MTT Addition (Incubate 4h) Treat->MTT Solubilize 4. Formazan Solubilization (DMSO) MTT->Solubilize Read 5. Absorbance Measurement (570nm) Solubilize->Read

Figure 1: High-throughput MTT assay workflow for cytotoxicity screening.

Anti-Inflammatory Screening (RAW 264.7 Macrophage Model)

Scientific Causality & Assay Design

Indole-1-acetamides are frequently investigated as non-steroidal anti-inflammatory agents. The murine macrophage cell line RAW 264.7 is the optimal model for this screening. When stimulated with Lipopolysaccharide (LPS)—a component of Gram-negative bacterial cell walls—these cells robustly activate the TLR4/NF-κB pathway, leading to the massive upregulation of Cyclooxygenase-2 (COX-2) and subsequent secretion of Prostaglandin E2 (PGE2)[5].

  • Biomarker Selection: Rather than measuring COX-2 protein levels directly, quantifying secreted PGE2 via Enzyme-Linked Immunosorbent Assay (ELISA) provides a highly stable, quantifiable surrogate marker for actual COX-2 enzymatic activity[6].

  • Pre-incubation Causality: Cells must be pre-treated with the indole derivative 1-2 hours before LPS stimulation. This allows the compound to permeate the cell membrane and achieve an intracellular steady state, effectively positioning it to block early-stage signal transduction (e.g., NF-κB translocation) the moment LPS binds to the TLR4 receptor[5].

Step-by-Step Protocol
  • Macrophage Seeding: Seed RAW 264.7 cells at a density of 2.5×105 cells/well in a 24-well plate using DMEM supplemented with 10% FBS. Incubate overnight to reach ~80% confluence[6].

  • Pre-Treatment: Replace the media with fresh, serum-free DMEM containing the 1H-Indole-1-acetamide, 2-methyl- derivative at non-cytotoxic concentrations (determined via the MTT assay, typically 1–50 µM). Include a positive control well containing 10 µM Indomethacin (a known COX inhibitor)[6]. Incubate for 2 hours.

  • LPS Stimulation: Add LPS (from E. coli O111:B4) to a final concentration of 1 µg/mL directly into the wells. Incubate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Transfer the cell culture supernatant to sterile Eppendorf tubes. Centrifuge at 1,000 × g for 15 minutes at 4°C to pellet any detached cells and particulate debris[6].

  • PGE2 Quantification: Analyze the clarified supernatant using a commercial PGE2 competitive EIA/ELISA kit according to the manufacturer's instructions.

Pathway Visualization

COX2_Pathway LPS LPS Stimulus (1 µg/mL) TLR4 TLR4 Receptor Activation LPS->TLR4 NFkB NF-κB Nuclear Translocation TLR4->NFkB COX2 COX-2 Enzyme Upregulation NFkB->COX2 PGE2 PGE2 Secretion (Inflammatory Marker) COX2->PGE2 Drug 1H-Indole-1-acetamide, 2-methyl- Derivative Drug->NFkB Transcriptional Blockade Drug->COX2 Enzymatic Inhibition

Figure 2: LPS-induced COX-2 signaling pathway and dual intervention points of indole derivatives.

Data Presentation & Expected Results

To properly evaluate the biological profile of synthesized derivatives, quantitative data must be structured to highlight both therapeutic efficacy and safety windows. Below are representative data structures summarizing expected outcomes.

Table 1: Representative Cytotoxicity Profiling (MTT Assay Results) Demonstrates the therapeutic window. A successful anti-inflammatory candidate should show high IC50 values (low toxicity) in macrophages.

Cell LineTissue OriginIC₅₀ (µM)95% Confidence Interval
A549Human Lung Carcinoma14.212.1 - 16.8
MCF-7Human Breast Adenocarcinoma9.58.2 - 11.0
RAW 264.7Murine Macrophage>100 (Non-toxic)N/A

Table 2: Inhibition of PGE2 Production in LPS-Stimulated RAW 264.7 Cells Quantifies the dose-dependent anti-inflammatory efficacy of the compound against LPS-induced stress.

Treatment GroupConcentration (µM)PGE2 Levels (pg/mL)COX-2 Inhibition (%)
Vehicle Control (No LPS)0.1% DMSO45 ± 12N/A
LPS Control (1 µg/mL)0.1% DMSO1850 ± 1400%
LPS + Indole Derivative A10820 ± 9555.6%
LPS + Indole Derivative A50310 ± 4583.2%
LPS + Indomethacin (Pos. Control)10150 ± 2591.8%

References

  • MDPI. Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects... in RAW 264.7 Cells. Available at:[Link]

  • National Center for Biotechnology Information (PMC). Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells. Available at:[https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4061198/](

Sources

Application

Application Note: Utilizing 1H-Indole-1-acetamide, 2-methyl- as a Synthetic Intermediate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Introduction and Structural Significance The indole sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction and Structural Significance

The indole scaffold is a highly privileged structure in medicinal chemistry, serving as the core of numerous approved therapeutics, including anti-inflammatories (e.g., indomethacin), antimigraine agents (e.g., sumatriptan), and antineoplastics. Among its derivatives, 1H-Indole-1-acetamide, 2-methyl- (CAS: 61921-82-2) represents a highly versatile synthetic intermediate[1, 2].

The structural architecture of this compound offers two distinct chemical advantages:

  • The 2-Methyl Substitution: The methyl group at the C2 position electronically enriches the indole ring while simultaneously providing steric hindrance at the adjacent C3 position. This steric shielding is critical for directing regioselective reactions, particularly favoring N1-alkylation over C3-alkylation during intermediate synthesis [3].

  • The N1-Acetamide Handle: The primary acetamide group attached to the indole nitrogen serves as a robust handle for hydrogen bonding in target pharmacophores. Furthermore, it acts as a divergent functional group that can be reduced to an amine, dehydrated to a nitrile, or hydrolyzed to a carboxylic acid, enabling the rapid generation of diverse chemical libraries[4].

Physicochemical Properties

Quantitative data regarding the physical and chemical properties of 1H-Indole-1-acetamide, 2-methyl- are summarized in Table 1 to aid in solvent selection and chromatographic purification [1, 2].

Table 1: Physicochemical Properties of 1H-Indole-1-acetamide, 2-methyl-

PropertyValue
IUPAC Name 2-(2-methylindol-1-yl)acetamide
CAS Registry Number 61921-82-2
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
Hydrogen Bond Donors 1 (NH₂ group)
Hydrogen Bond Acceptors 1 (Carbonyl oxygen)
Topological Polar Surface Area (TPSA) 48.2 Ų

Mechanistic Rationale: Regioselective N-Alkylation

The synthesis of 1H-Indole-1-acetamide, 2-methyl- relies on the regioselective N-alkylation of 2-methylindole using 2-chloroacetamide. Indole nitrogen is relatively non-nucleophilic due to the participation of its lone pair in the aromatic 10π electron system (pKa ~16.2). Therefore, strong basic conditions are required to deprotonate the nitrogen and form the highly nucleophilic indolyl anion [3].

Causality in Reaction Design:

  • Base Selection: Sodium hydride (NaH) is the preferred base. The deprotonation generates hydrogen gas (H₂), which escapes the reaction mixture, rendering the formation of the indolyl anion irreversible and driving the reaction to completion.

  • Regioselectivity (N1 vs. C3): The indolyl anion is an ambient nucleophile capable of reacting at N1 or C3. However, the use of a polar aprotic solvent (like DMF) heavily solvates the sodium cation, leaving the "hard" nitrogen anion exposed. When reacted with a "hard" electrophile like 2-chloroacetamide, N-alkylation is kinetically favored. The 2-methyl group further suppresses C3-alkylation via steric hindrance [3].

N_Alkylation A 2-Methylindole (Starting Material) B Deprotonation (NaH, DMF, 0°C) A->B pKa ~16.2 C Indolyl Anion Intermediate B->C H2 gas evolution D SN2 Attack (2-Chloroacetamide) C->D N-vs-C3 selectivity E 1H-Indole-1-acetamide, 2-methyl- D->E RT, 4h

Workflow and SN2 mechanism for N-alkylation of 2-methylindole.

Optimization of N-Alkylation Conditions

To establish a self-validating protocol, various basic conditions were evaluated. Table 2 demonstrates why NaH/DMF is the optimal choice for maximizing yield while minimizing C3-alkylated byproducts.

Table 2: Optimization of Base and Solvent for N-Alkylation

Base (Equiv)SolventTemp (°C)Time (h)N-Alkylation Yield (%)C3-Alkylation Yield (%)
K₂CO₃ (2.0)Acetone56 (Reflux)1245%< 5%
Cs₂CO₃ (1.5)MeCN25 (RT)872%< 5%
NaH (1.2) DMF 0 to 25 4 91% Trace

Experimental Protocol 1: Synthesis of 1H-Indole-1-acetamide, 2-methyl-

Safety Note: Sodium hydride is highly pyrophoric. Handle under an inert atmosphere (Argon or N₂). DMF must be strictly anhydrous to prevent the quenching of NaH and hydrolysis of 2-chloroacetamide.

Reagents:

  • 2-Methylindole: 10.0 mmol (1.31 g)

  • Sodium Hydride (60% dispersion in mineral oil): 12.0 mmol (0.48 g)

  • 2-Chloroacetamide: 11.0 mmol (1.03 g)

  • Anhydrous DMF: 20 mL

Step-by-Step Methodology:

  • Preparation of the Anion: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush with Argon. Add NaH (0.48 g) and wash with anhydrous hexane (2 x 5 mL) to remove the mineral oil. Decant the hexane carefully.

  • Solvent Addition: Suspend the washed NaH in anhydrous DMF (10 mL) and cool the suspension to 0 °C using an ice-water bath. Causality: Cooling controls the exothermic deprotonation step and prevents solvent degradation.

  • Deprotonation: Dissolve 2-methylindole (1.31 g) in anhydrous DMF (5 mL). Add this solution dropwise to the NaH suspension over 15 minutes. Stir at 0 °C for 30 minutes until H₂ gas evolution ceases, indicating complete formation of the indolyl anion.

  • Electrophilic Addition: Dissolve 2-chloroacetamide (1.03 g) in anhydrous DMF (5 mL) and add dropwise to the reaction mixture at 0 °C.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 1:1, UV active).

  • Quenching and Workup: Quench the reaction by slowly pouring the mixture into crushed ice/water (100 mL). The product will typically precipitate as a crude solid.

  • Isolation: Filter the precipitate under a vacuum, wash with cold water (3 x 20 mL) to remove residual DMF and salts, and dry under high vacuum. Recrystallize from ethanol to yield pure 1H-Indole-1-acetamide, 2-methyl- as an off-white solid.

Downstream Applications: Divergent Pharmacophore Generation

Once synthesized, the primary acetamide group of 1H-Indole-1-acetamide, 2-methyl- acts as a linchpin for divergent synthesis. In drug discovery, modifying the linker between the indole core and a terminal functional group is a standard strategy for optimizing target binding affinity [4].

Downstream Start 1H-Indole-1-acetamide, 2-methyl- Red Reduction (LiAlH4, THF) Start->Red Dehyd Dehydration (POCl3, Pyridine) Start->Dehyd Hydro Hydrolysis (NaOH, H2O/EtOH) Start->Hydro Amine N-(2-Aminoethyl)- 2-methylindole Red->Amine GPCR Ligands Nitrile 1-(Cyanomethyl)- 2-methylindole Dehyd->Nitrile Kinase Inhibitors Acid 2-Methylindole- 1-acetic acid Hydro->Acid COX Inhibitors

Divergent synthetic pathways utilizing 1H-Indole-1-acetamide, 2-methyl-.

Experimental Protocol 2: Reduction to N-(2-Aminoethyl)-2-methylindole

The reduction of the acetamide to a primary amine yields a tryptamine-like bioisostere, which is highly valuable for targeting G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors.

Step-by-Step Methodology:

  • Setup: In a flame-dried, Argon-purged flask, suspend Lithium Aluminum Hydride (LiAlH₄, 3.0 equiv) in anhydrous THF at 0 °C.

  • Addition: Dissolve 1H-Indole-1-acetamide, 2-methyl- (1.0 equiv) in anhydrous THF and add dropwise to the LiAlH₄ suspension. Causality: The amide carbonyl is highly stabilized by resonance; therefore, a strong reducing agent like LiAlH₄ and elevated temperatures are required to force the reduction.

  • Reflux: Attach a reflux condenser and heat the mixture to 65 °C (THF reflux) for 6 hours.

  • Fieser Workup (Self-Validating Step): Cool the reaction to 0 °C. For every x grams of LiAlH₄ used, cautiously add x mL of H₂O, followed by x mL of 15% NaOH aqueous solution, and finally 3x mL of H₂O. Causality: This specific stoichiometric quenching method traps the aluminum salts as a granular, easily filterable white precipitate (sodium aluminate), preventing the formation of a gelatinous emulsion that traps the product.

  • Extraction: Filter the granular salts through a pad of Celite, washing thoroughly with hot THF. Concentrate the filtrate in vacuo to yield the crude N-(2-aminoethyl)-2-methylindole, which can be purified via silica gel chromatography (DCM:MeOH:NH₄OH 90:9:1).

References

[3] Thieme Chemistry. (2012). Science of Synthesis: Knowledge Updates 2012/1: 2-Methylindole and derivatives. Georg Thieme Verlag. Retrieved March 24, 2026, from [Link]

[4] American Chemical Society. (2021). Natural Product Synthesis Enabled by Domino Processes Incorporating a 1,2-Rearrangement Step. ACS Central Science. Retrieved March 24, 2026, from [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1H-Indole-1-acetamide, 2-methyl-

Welcome to the Technical Support Center for the synthesis of 1H-Indole-1-acetamide, 2-methyl- (CAS: 61921-82-2). This compound is a critical building block in medicinal chemistry, featuring an acetamide group at the N1 p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1H-Indole-1-acetamide, 2-methyl- (CAS: 61921-82-2). This compound is a critical building block in medicinal chemistry, featuring an acetamide group at the N1 position and a methyl group at the C2 position of the indole core[1].

Synthesizing this molecule typically involves the N-alkylation of 2-methylindole with 2-chloroacetamide. However, researchers frequently encounter yield-limiting issues such as competing C3-alkylation, incomplete conversion, and reagent hydrolysis[2]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to maximize your synthetic yield.

Mechanistic Overview: The Causality of Regioselectivity

Indoles are ambident nucleophiles, meaning they can react at both the nitrogen (N1) and carbon (C3) positions. Although the C2 position in 2-methylindole is sterically blocked by the methyl group, the C3 position remains highly nucleophilic[3].

To achieve high yields of the N-alkylated product, the reaction must be driven by kinetic control . This requires the generation of a "hard" indolyl anion using a strong base (e.g., NaH) in a polar aprotic solvent (e.g., DMF or DMSO)[2]. Polar aprotic solvents solvate the counter-cation (like Na⁺) effectively, leaving the indolyl nitrogen exposed and highly reactive. Conversely, using weak bases or protic solvents allows hydrogen bonding to shield the nitrogen, inadvertently directing the electrophile to the C3 position and destroying your yield[4].

G SM1 2-Methylindole (Ambident Nucleophile) Base Deprotonation (NaH or Cs2CO3) SM1->Base SM2 2-Chloroacetamide (Electrophile) PathN N-Alkylation Pathway (Kinetic Control) SM2->PathN PathC C3-Alkylation Pathway (Thermodynamic Control) SM2->PathC Anion Indolyl Anion (Resonance Stabilized) Base->Anion Anion->PathN Polar Aprotic Solvent (DMF/DMSO) Anion->PathC Protic/Weak Base (H-Bonding) Product 1H-Indole-1-acetamide, 2-methyl- (Target Product) PathN->Product SideProduct C3-Alkylated Byproduct (Yield Loss) PathC->SideProduct

Reaction pathway of 2-methylindole N-alkylation vs C3-alkylation.

Troubleshooting Guide & FAQs

Q1: Why am I seeing significant C3-alkylation instead of the desired N-alkylation? A1: You are likely using a solvent or base system that favors thermodynamic control. If you use a protic solvent (like ethanol) or a weak base (like K₂CO₃ in acetone), hydrogen bonding shields the N1 position. Switch to a strong base like Sodium Hydride (NaH) in anhydrous DMF. This fully deprotonates the indole, creating a hard nucleophile that rapidly attacks the 2-chloroacetamide at the nitrogen center[5].

Q2: My reaction stalls at 60-70% conversion, leaving unreacted 2-methylindole. How can I drive it to completion? A2: 2-chloroacetamide is a moderate electrophile, and extended reaction times can lead to its degradation before the reaction finishes. To accelerate the reaction, add a catalytic amount (0.1 equivalents) of Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI). This initiates an in situ Finkelstein reaction, converting the 2-chloroacetamide into the highly reactive 2-iodoacetamide, which rapidly completes the N-alkylation[2].

Q3: The acetamide group is hydrolyzing during the reaction or workup. How do I prevent this? A3: The acetamide moiety is susceptible to hydrolysis under strongly basic aqueous conditions, forming 2-chloroacetic acid or hydroxyacetamide derivatives[4]. Avoid using aqueous bases like NaOH or KOH unless you are employing strict Phase Transfer Catalysis (PTC) conditions. For standard batch synthesis, maintain strictly anhydrous conditions during the reaction and quench carefully with cold saturated aqueous NH₄Cl (a mild buffer) rather than strong acids or bases[3].

Quantitative Yield Comparison

The choice of base and solvent drastically impacts the regioselectivity and overall yield of 1H-Indole-1-acetamide, 2-methyl-. Below is a comparative summary of common reaction conditions:

Base / Solvent SystemTemperatureAdditiveN-Alkylation Yield (%)C3-Alkylation Yield (%)
K₂CO₃ / AcetoneReflux (56°C)None45%35%
KOH / H₂O-TolueneRoom TempTBAB (PTC)65%15%
Cs₂CO₃ / Acetonitrile60°CKI (cat.)88%<5%
NaH / DMF 0°C to RT None 92% <2%

Data reflects optimized analytical yields based on LC-MS integration of crude reaction mixtures.

Validated Step-by-Step Protocol

This protocol utilizes the NaH/DMF system to ensure maximum regioselectivity and yield. It is designed as a self-validating system; specific visual cues are provided to confirm the success of each step.

Reagents Required:

  • 2-Methylindole (1.0 equiv, 10.0 mmol)

  • 2-Chloroacetamide (1.1 equiv, 11.0 mmol)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv, 12.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (30 mL)

  • Saturated aqueous NH₄Cl, Ethyl Acetate, Brine.

Methodology:

  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (N₂ or Argon) for 5 minutes to ensure an anhydrous environment.

  • Deprotonation: Dissolve 2-methylindole (10.0 mmol) in anhydrous DMF (20 mL). Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Slowly add NaH (12.0 mmol) in three small portions over 5 minutes.

    • Self-Validation Check: You must observe immediate effervescence (H₂ gas evolution). Stir for 30 minutes at 0 °C until gas evolution completely ceases and the solution transitions to a clear, yellowish tint. This confirms the quantitative formation of the indolyl anion.

  • Electrophile Addition: Dissolve 2-chloroacetamide (11.0 mmol) in anhydrous DMF (10 mL). Add this solution dropwise to the reaction mixture over 15 minutes.

    • Causality: Dropwise addition prevents localized exothermic heating, which can cause dimerization or degradation of the electrophile.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 3 hours. Monitor via TLC (Hexanes:EtOAc 1:1).

  • Quenching: Once the starting material is consumed, cool the flask back to 0 °C. Carefully quench the excess NaH by the dropwise addition of saturated aqueous NH₄Cl (10 mL).

    • Causality: NH₄Cl safely neutralizes the base without creating a highly alkaline aqueous environment that would hydrolyze the acetamide product.

  • Extraction & Washing: Dilute the mixture with Ethyl Acetate (50 mL) and Water (50 mL). Separate the layers. Extract the aqueous layer twice more with Ethyl Acetate (25 mL each). Combine the organic layers and wash with brine three times (3 x 30 mL).

    • Causality: DMF is highly soluble in water, but a single wash leaves residual DMF in the organic layer, which will suppress crystallization later. Multiple brine washes pull DMF into the aqueous phase via the salting-out effect.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from an Ethanol/Water mixture to yield pure 1H-Indole-1-acetamide, 2-methyl-.

References
  • Organic Process Research & Development. "An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines". Available at: [Link]

  • Google Patents. "US7067676B2 - N-alkylation of indole derivatives".
  • Organic Chemistry Portal. "Synthesis of substituted N-heterocycles by N-alkylation". Available at: [Link]

  • ACS Publications. "Practical Syntheses of Oxindole Derivatives: Chemical Development towards 2-(5-Chloro-2-oxo-2,3-dihydroindol-1-yl)acetamide". Available at: [Link]

Sources

Optimization

Overcoming false positives in high-throughput screening with 1H-Indole-1-acetamide, 2-methyl-

Welcome to the High-Throughput Screening (HTS) Support Center. This guide is specifically engineered for researchers, assay developers, and medicinal chemists encountering anomalous data or suspected false positives when...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the High-Throughput Screening (HTS) Support Center. This guide is specifically engineered for researchers, assay developers, and medicinal chemists encountering anomalous data or suspected false positives when screening 1H-Indole-1-acetamide, 2-methyl- (and related indole derivatives).

Our troubleshooting framework focuses on the physicochemical causality behind assay interference, providing self-validating protocols to definitively separate true biological hits from assay artifacts.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does 1H-Indole-1-acetamide, 2-methyl- consistently flag as a hit across multiple, unrelated biochemical assays? A: The most probable cause is colloidal aggregation . 1H-Indole-1-acetamide, 2-methyl- possesses a planar, hydrophobic indole core coupled with an acetamide moiety. In aqueous assay buffers, especially at standard screening concentrations (10–50 µM), compounds with poor solubility undergo spontaneous phase separation to form nano-sized colloidal particles (50–1000 nm)[1]. These "Small, Colloidally Aggregating Molecules" (SCAMs) act as non-specific protein sponges. They sequester and partially denature the assay enzymes on their highly charged surfaces, leading to an apparent loss of catalytic activity that mimics true inhibition[2].

Q2: My assay utilizes a fluorescence readout (e.g., 340 nm excitation). Why am I seeing erratic baseline signals or apparent activation? A: You are likely observing spectroscopic interference (autofluorescence) . The indole ring system is highly conjugated and electron-rich. Indole derivatives strongly absorb UV light (typically around 280–290 nm) and exhibit broad fluorescence emission in the 320–450 nm range[3]. If your assay relies on blue-emitting fluorophores (like NADH, coumarin, or AMC), the intrinsic fluorescence of the 2-methylindole core will artificially inflate the baseline signal, masking true enzyme activity or creating a false-positive "activator" readout[4].

Q3: Could this compound be acting as a PAINS (Pan-Assay Interference Compound) via covalent reactivity? A: While 1H-Indole-1-acetamide, 2-methyl- lacks a classic electrophilic warhead (like an enone or isothiazolone), indole derivatives can undergo oxidation in DMSO stock solutions or under assay conditions to form reactive quinone-like intermediates[5]. These intermediates can covalently trap nucleophilic residues (e.g., catalytic cysteines) on your target protein. To validate this, we recommend orthogonal reactivity profiling (see Workflow 2).

Part 2: Data Presentation & Interference Profiling

To rapidly diagnose the specific mode of interference caused by 1H-Indole-1-acetamide, 2-methyl-, compare your assay parameters against the known liability thresholds summarized below.

Table 1: Quantitative Interference Profiling for Indole Derivatives

Interference MechanismPrimary Indicator / ThresholdAffected Assay FormatsRecommended Mitigation Strategy
Colloidal Aggregation Hill slope > 1.5; Activity lost in 0.01% detergent.Biochemical enzymatic assays, ELISA.Add non-ionic detergent (Triton X-100, Tween-20) to buffer.
Autofluorescence Excitation: 280-300 nm Emission: 320-450 nmNADH-coupled assays, AMC/Coumarin cleavage.Red-shift the assay (>500 nm) or use Time-Resolved FRET (TR-FRET).
Thiol Reactivity Time-dependent IC50 shift; DTT sensitivity.Cysteine proteases, HATs, kinases.ALARM NMR counter-screen; Mass Spectrometry of target protein.

Part 3: Troubleshooting Guides & Experimental Protocols

Workflow 1: Identifying and Mitigating Colloidal Aggregation

Because colloidal aggregation is concentration-dependent and reversible, you can build a self-validating system simply by altering the surface tension of your assay buffer. If 1H-Indole-1-acetamide, 2-methyl- is a true competitive inhibitor, its IC50 will remain stable regardless of detergent presence. If it is a SCAM, the detergent will disrupt the colloid, and the apparent inhibition will vanish[1].

Step-by-Step Methodology: Detergent Reversibility Assay

  • Buffer Preparation: Prepare two identical batches of your standard assay buffer. To Batch B, add 0.01% (v/v) Triton X-100 (or 0.025% Tween-80 if Triton is incompatible with your target)[2].

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 1H-Indole-1-acetamide, 2-methyl- in DMSO.

  • Incubation: Pre-incubate the target protein with the compound dose-response series in both Buffer A (No Detergent) and Buffer B (Detergent) for 15 minutes at room temperature.

  • Initiation & Readout: Add the substrate to initiate the reaction. Monitor the reaction velocity.

  • Data Analysis: Calculate the IC50 for both conditions.

    • Result A: If IC50(Buffer A) ≈ IC50(Buffer B), the compound is a true, stoichiometric binder.

    • Result B: If IC50(Buffer A) is in the low micromolar range, but IC50(Buffer B) is >50 µM (or unmeasurable), the compound is a false-positive aggregator[2].

AggregationWorkflow Start Primary HTS Hit: 1H-Indole-1-acetamide, 2-methyl- Test Run Dose-Response with & without 0.01% Triton X-100 Start->Test Compare Compare IC50 Values Test->Compare Aggregator IC50 shifts >10-fold (False Positive: Aggregator) Compare->Aggregator Detergent sensitive TrueHit IC50 remains stable (Potential True Hit) Compare->TrueHit Detergent resistant DLS Confirm via Dynamic Light Scattering (DLS) Aggregator->DLS Orthogonal Proceed to Orthogonal Assay Validation TrueHit->Orthogonal

Workflow for identifying colloidal aggregation using detergent-based counter-screening.

Workflow 2: Counter-screening for Covalent Reactivity (ALARM NMR)

To rule out the possibility that the indole derivative (or its oxidized degradation products) is acting as a reactive PAINS, we employ ALARM NMR (A La Assay to detect Reactive Molecules by Nuclear Magnetic Resonance). This assay is a self-validating biophysical method that monitors the human La antigen, a protein with highly reactive cysteines[6].

Step-by-Step Methodology: ALARM NMR Protocol

  • Protein Preparation: Express and purify 13C-methyl-labeled human La antigen.

  • Baseline Spectrum: Acquire a 2D [1H-13C]-HMQC NMR spectrum of the La antigen (50 µM) in standard NMR buffer.

  • Compound Incubation (No DTT): Add 1H-Indole-1-acetamide, 2-methyl- (250 µM) to the NMR tube. Incubate for 30 minutes at 37°C. Acquire a second HMQC spectrum.

    • Observation: If the compound covalently modifies the La antigen, you will observe line broadening and significant 13C chemical shift perturbations[6].

  • Validation (With DTT): To prove the mechanism is thiol-driven, repeat the experiment but include 5 mM Dithiothreitol (DTT) in the buffer prior to compound addition.

References

  • ALARM NMR: A Rapid and Robust Experimental Method To Detect Reactive False Positives in Biochemical Screens. American Chemical Society (ACS). Available at:[Link]

  • Colloidal aggregation: from screening nuisance to formulation nuance. National Institutes of Health (NIH) - PMC. Available at:[Link]

  • SCAM Detective: Accurate Predictor of Small, Colloidally Aggregating Molecules. University of North Carolina (UNC). Available at:[Link]

  • The fluorescence of indoles and aniline derivatives. National Institutes of Health (NIH) - PMC. Available at:[Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. National Institutes of Health (NIH) - PMC. Available at:[Link]

  • AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. Available at:[Link]

Sources

Troubleshooting

Preventing chemical degradation of 1H-Indole-1-acetamide, 2-methyl- during long-term storage

Welcome to the Technical Support Center for 1H-Indole-1-acetamide, 2-methyl- (CAS: 61921-82-2). As a Senior Application Scientist, I have designed this guide for drug development professionals and analytical chemists who...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1H-Indole-1-acetamide, 2-methyl- (CAS: 61921-82-2). As a Senior Application Scientist, I have designed this guide for drug development professionals and analytical chemists who require uncompromising compound integrity.

Indole derivatives are notoriously sensitive to environmental factors. Rather than simply providing a list of storage temperatures, this guide deconstructs the structural vulnerabilities of 1H-Indole-1-acetamide, 2-methyl- so you can understand the causality behind our handling protocols.

Structural Vulnerabilities & Degradation Pathways

To prevent degradation, we must first understand the molecule's chemical topography. 1H-Indole-1-acetamide, 2-methyl- possesses two primary sites of instability:

  • The C3 Position of the Indole Core: Because the C2 position is sterically hindered and electronically modified by a methyl group, the highly electron-rich C3 position becomes the primary target for electrophilic attack by molecular oxygen[1].

  • The N1-Acetamide Linkage: Unlike free indoles, the nitrogen here is acylated. This amide bond is susceptible to nucleophilic attack (hydrolysis) in aqueous environments, especially under pH extremes[2].

Degradation Compound 1H-Indole-1-acetamide, 2-methyl- Oxidation Oxidation (O2) Target: C3 Position Compound->Oxidation Air Exposure Hydrolysis Hydrolysis (H2O) Target: N1-Acetamide Compound->Hydrolysis Moisture/pH Photolysis Photolysis (UV/Vis) Target: Indole Core Compound->Photolysis Light Ox_Products Oxindoles & Colored Oligomers Oxidation->Ox_Products Hyd_Products 2-Methylindole & Acetamide Hydrolysis->Hyd_Products Photo_Products Radical Dimers Photolysis->Photo_Products

Mechanistic pathways of chemical degradation for 1H-Indole-1-acetamide, 2-methyl-.

Section 1: Fundamental Stability & Storage FAQs

Q1: What are the optimal long-term storage conditions for the solid powder? A: The solid powder must be stored at -20°C or lower , in a tightly sealed amber vial, under a blanket of inert gas (preferably Argon)[3]. Causality: Argon is denser than air and settles over the powder, displacing the oxygen required for C3-oxidation. The amber vial prevents high-energy UV/Vis photons from initiating radical-mediated dimerization[4].

Q2: How should I store solutions to prevent degradation? A: Never store this compound in aqueous buffers for more than a few hours. For long-term liquid storage, dissolve the compound in anhydrous DMSO (water content <0.005%) and store aliquots at -80°C [3]. Causality: Water acts as a nucleophile that cleaves the N1-acetamide bond. Freezing at -80°C arrests the kinetic energy required for both hydrolysis and trace oxidative reactions.

Quantitative Stability Matrix

Use the following validated data to plan your experimental timelines.

Storage StateSolvent / MatrixAtmosphereTempEstimated Stability (T₉₅)
Solid Powder N/A (Desiccated)Argon-20°C> 24 Months
Stock Solution Anhydrous DMSOArgon-80°C6 - 12 Months
Stock Solution Anhydrous DMSOAir4°C1 - 2 Weeks
Working Sol. Aqueous Buffer (pH 7.4)Air37°C< 12 Hours
Working Sol. Aqueous Buffer (pH 2.0)Air25°C< 2 Hours

Section 2: Troubleshooting Guide

Issue 1: My solid powder or stock solution has changed from off-white/clear to a pink, yellow, or brown hue.

  • Diagnosis: Oxidative degradation.

  • Mechanism: The indole ring has undergone C3-oxidation or a Witkop-type oxidative ring cleavage. These oxidized intermediates rapidly polymerize into highly conjugated, colored oligomers[3],[1].

  • Resolution: Discard the colored batch; the molecular integrity is compromised. For future batches, ensure you are purging the vial headspace with Argon before sealing.

Issue 2: I am observing a secondary peak with a shorter retention time on my HPLC chromatogram.

  • Diagnosis: Hydrolysis of the N1-acetamide group.

  • Mechanism: Exposure to atmospheric moisture or non-neutral pH has cleaved the amide bond, yielding 2-methylindole (which elutes earlier due to altered polarity) and acetic acid[2].

  • Resolution: Switch to mass-spec grade, anhydrous solvents. If using DMSO, ensure it is stored over molecular sieves.

Issue 3: Inconsistent biological assay results after subjecting the stock solution to multiple freeze-thaw cycles.

  • Diagnosis: Micro-precipitation and accelerated thermal degradation.

  • Mechanism: Repeated temperature fluctuations introduce condensation (moisture) into the vial, driving hydrolysis. Furthermore, local concentration gradients during thawing can cause the compound to crash out of solution.

  • Resolution: Implement a strict single-use aliquot protocol (see Section 3).

Section 3: Experimental Protocol: Ultra-Stable Stock Preparation

To ensure absolute trustworthiness in your assays, utilize this self-validating protocol for preparing stock solutions.

Workflow Step1 1. Weigh Solid (Argon Glovebox) Step2 2. Dissolve (Anhydrous DMSO) Step1->Step2 Step3 3. Aliquot (Amber Vials) Step2->Step3 Step4 4. Purge (Argon Gas) Step3->Step4 Step5 5. Store (-80°C) Step4->Step5

Step-by-step workflow for preparing and storing ultra-stable stock solutions.

Step-by-Step Methodology:

  • Equilibration: Remove the bulk powder from -20°C storage and place it in a desiccator. Allow it to reach room temperature (approx. 30 minutes) before opening. Opening a cold vial in ambient air immediately introduces condensation, guaranteeing future hydrolysis.

  • Solubilization: Weigh the required mass inside an Argon-purged glovebox. Dissolve immediately in anhydrous, mass-spec grade DMSO.

  • Aliquoting: Dispense the solution into single-use, amber-colored glass vials. Do not use standard clear microcentrifuge tubes, as ambient laboratory lighting will induce photo-oxidation[4].

  • Argon Purging: Gently blow a stream of Argon gas into the headspace of each vial for 5 seconds. Note: Do not use Nitrogen. Argon is heavier than air and creates a protective physical blanket over the solvent meniscus.

  • Storage: Cap tightly with PTFE-lined septa and transfer immediately to a -80°C freezer.

Self-Validating System Checkpoint: To validate the integrity of your workflow, run a 10 µL aliquot of the freshly prepared stock on an HPLC-UV system at 254 nm. A single sharp peak should account for >99.5% of the total area. If a secondary peak appears, your anhydrous DMSO has absorbed atmospheric moisture. Discard the solvent bottle and the batch.

References

  • BenchChem. "Technical Support Center: Improving the Stability of Indole Compounds in Solution." BenchChem,
  • Zhao, et al. "Green oxidation of indoles using halide catalysis.
  • Kim, et al. "Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles." Journal of the American Chemical Society (via ACS),
  • Xue, et al. "Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study." Atmospheric Chemistry and Physics (Copernicus),

Sources

Reference Data & Comparative Studies

Validation

1H-Indole-1-acetamide, 2-methyl- vs. Elaborated Indole Derivatives in Drug Discovery: A Structural and Mechanistic Comparison Guide

Executive Summary The indole ring is one of the most privileged scaffolds in medicinal chemistry, serving as the structural foundation for countless therapeutics. Within this chemical space, the specific positioning and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indole ring is one of the most privileged scaffolds in medicinal chemistry, serving as the structural foundation for countless therapeutics. Within this chemical space, the specific positioning and elaboration of functional groups—such as the acetamide moiety—dictate a molecule's pharmacological target and efficacy.

This guide provides an objective, data-driven comparison between 1H-Indole-1-acetamide, 2-methyl- (a foundational synthetic building block)[1] and fully elaborated indole-acetamide derivatives like SSR180575 and FGIN-1-27 , which are potent ligands for the Translocator Protein (TSPO)[2][3]. By analyzing these compounds, researchers can better understand how simple scaffold modifications translate into complex biological activity.

Structural & Mechanistic Comparison

1H-Indole-1-acetamide, 2-methyl- (The Foundational Building Block)
  • Structure: Features an acetamide group at the N1 position and a methyl group at the C2 position.

  • Mechanistic Role in Discovery: This compound is primarily utilized as a synthetic intermediate rather than a final Active Pharmaceutical Ingredient (API)[1].

  • Causality of Structure: The N1-acetamide introduces vital hydrogen-bond accepting and donating capabilities, which can significantly alter the lipophilicity and crystal packing of the indole core[1]. The C2-methyl group provides critical steric hindrance; by blocking the C2 position, it prevents unwanted electrophilic aromatic substitution at this site, effectively directing subsequent functionalization exclusively to the C3 position. This regioselectivity is paramount when constructing complex drug molecules.

SSR180575 (The Elaborated Indole-1-acetamide)
  • Structure: A rigid, tricyclic pyridazino[4,5-b]indole-1-acetamide derivative.

  • Mechanistic Role in Discovery: By locking the indole core into a fused ring system while retaining the N1-acetamide equivalent, SSR180575 achieves nanomolar affinity for TSPO[3].

  • Target Biology: TSPO is located on the outer mitochondrial membrane (OMM). Activation by ligands like SSR180575 facilitates the transport of cholesterol into the mitochondria—the rate-limiting step in the synthesis of pregnenolone and downstream neurosteroids, which subsequently modulate GABA-A receptors to exert anxiolytic effects[2].

FGIN-1-27 (The Indole-3-acetamide Shift)
  • Structure: 2-(2-(4-fluorophenyl)-1H-indol-3-yl)-N,N-dihexylacetamide.

  • Mechanistic Role in Discovery: FGIN-1-27 shifts the acetamide moiety from the N1 position to the C3 position. Despite this spatial rearrangement, it remains a highly potent TSPO agonist[4]. This structural pivot demonstrates that the TSPO binding pocket is highly flexible, accommodating both N1- and C3-substituted indole-acetamides, provided the lipophilic bulk (e.g., the N,N-dihexyl groups) is optimized to interact with the receptor's hydrophobic cleft.

Quantitative Data Comparison

The following table summarizes the structural classifications and experimental binding affinities of these indole derivatives, highlighting the transition from a simple building block to targeted therapeutics.

CompoundScaffold ClassificationPrimary TargetAffinity / PotencyKey Structural Feature
1H-Indole-1-acetamide, 2-methyl- Simple Indole-1-acetamideN/A (Intermediate)N/AN1-acetamide, C2-methyl
SSR180575 Pyridazino[4,5-b]indole-1-acetamideTSPO (OMM) Ki​ ≈ 1 - 5 nMFused tricyclic core, N1-acetamide
FGIN-1-27 Indole-3-acetamideTSPO (OMM) Ki​ = 5.0 nMC3-acetamide, C2-(4-fluorophenyl)
Indomethacin (Reference)Indole-3-acetic acidCOX-1 / COX-2 IC50​ ≈ 0.1 - 1 μMC3-acetic acid, N1-p-chlorobenzoyl

Signaling Pathway Visualization

TSPO_Pathway Indole Indole-acetamide Ligand (e.g., SSR180575 / FGIN-1-27) TSPO TSPO Receptor (Outer Mito Membrane) Indole->TSPO High Affinity Binding (Ki ~nM) Cholesterol Cholesterol Transport (Into Mitochondria) TSPO->Cholesterol Activates Transport Pregnenolone Pregnenolone Synthesis (CYP11A1 Cleavage) Cholesterol->Pregnenolone Enzymatic Conversion Neurosteroids Neurosteroid Production (GABA-A Modulation) Pregnenolone->Neurosteroids Downstream Synthesis

Fig 1: TSPO activation pathway by indole-acetamide derivatives driving neurosteroidogenesis.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies detail the synthesis of the foundational scaffold and the biological validation of its elaborated derivatives.

Protocol 1: Regioselective Synthesis of 1H-Indole-1-acetamide, 2-methyl-

This protocol describes the N-alkylation of 2-methylindole to yield the target building block[1].

  • Deprotonation: Dissolve 1.0 eq of 2-methylindole in anhydrous Dimethylformamide (DMF) under an inert argon atmosphere. Cool the solution to 0°C. Slowly add 1.2 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil).

    • Causality: NaH is a strong, non-nucleophilic base that quantitatively deprotonates the relatively acidic indole N-H ( pKa​ ~16.2), generating a highly nucleophilic indolide anion. DMF is chosen as a polar aprotic solvent to solvate the sodium cation, leaving the indolide anion "naked" and highly reactive.

  • Alkylation: Dropwise, add 1.1 eq of 2-bromoacetamide to the cooled mixture. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality: The C2-methyl group provides steric bulk, ensuring the SN​2 attack on the 2-bromoacetamide occurs exclusively at the nitrogen atom rather than the C3 carbon, guaranteeing high regioselectivity.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH4​Cl to neutralize unreacted NaH. Extract the aqueous layer with Ethyl Acetate (EtOAc). Wash the organic layer with brine to remove residual DMF, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol 2: In Vitro TSPO Radioligand Competitive Binding Assay

This protocol validates the binding affinity ( Ki​ ) of elaborated indole-acetamides (like SSR180575 or FGIN-1-27) against TSPO[3][4].

  • Tissue Preparation: Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 20,000 × g for 15 minutes at 4°C. Resuspend the membrane pellet in fresh buffer.

  • Incubation: In a 96-well plate, combine 100 μL of membrane suspension, 50 μL of [3H]PK11195 (final concentration 1 nM), and 50 μL of the test indole-acetamide at varying concentrations ( 10−11 to 10−5 M). Incubate at 4°C for 90 minutes.

    • Causality: [3H]PK11195 is utilized as the gold-standard competitive radioligand for TSPO. Incubation at 4°C prevents proteolytic degradation of the receptor and stabilizes the ligand-receptor complex.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that coats the glass fibers, drastically reducing the non-specific binding of highly lipophilic indole derivatives to the filter matrix.

  • Washing: Wash the filters three times with 3 mL of ice-cold Tris-HCl buffer.

    • Causality: Rapid washing with ice-cold buffer minimizes the dissociation of the receptor-ligand complex ( koff​ ) during the separation process, ensuring accurate quantification.

  • Scintillation Counting: Transfer filters to vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter. Calculate the IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Assay Workflow Visualization

Assay_Workflow Prep 1. Tissue Prep (Rat Cortex) Incubate 2. Incubation ([3H]PK11195 + Ligand) Prep->Incubate Filter 3. Rapid Filtration (PEI-treated GF/B) Incubate->Filter Wash 4. Wash Step (Ice-cold Buffer) Filter->Wash Count 5. Scintillation Counting Wash->Count Analyze 6. IC50 / Ki Calculation Count->Analyze

Fig 2: Radioligand competitive binding assay workflow for evaluating TSPO ligand affinity.

References

  • Benchchem. 1H-Indole-1-acetamide, 2-methyl- | 61921-82-2.
  • ACS Publications. The Translocator Protein (18 kDa): Central Nervous System Disease and Drug Design.
  • PubMed / NIH. Facile synthesis of SSR180575 and discovery of 7-chloro-N,N,5-trimethyl-4-oxo-3(6-[(18)F]fluoropyridin-2-yl)-3,5-dihydro-4H-pyridazino[4,5-b]indole-1-acetamide, a potent pyridazinoindole ligand for PET imaging of TSPO in cancer.
  • MedChemExpress. FGIN 1-27 | PBR Ligand.

Sources

Comparative

Scaffold Benchmarking Guide: Evaluating 1H-Indole-1-acetamide, 2-methyl- Derivatives Against Standard Small Molecule Inhibitors

While fully elaborated clinical drugs often take the spotlight, the architectural foundation of these molecules—the pharmacophoric scaffold—dictates their pharmacokinetic and pharmacodynamic destiny. 1H-Indole-1-acetamid...

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Author: BenchChem Technical Support Team. Date: April 2026

While fully elaborated clinical drugs often take the spotlight, the architectural foundation of these molecules—the pharmacophoric scaffold—dictates their pharmacokinetic and pharmacodynamic destiny. 1H-Indole-1-acetamide, 2-methyl- (CAS 61921-82-2) is a highly privileged synthetic intermediate. Its structural topology is heavily utilized in the development of targeted small molecule inhibitors, most notably Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors for cancer immunotherapy and cannabinoid receptor modulators .

This guide objectively benchmarks the biochemical performance of functionalized derivatives of the 1H-Indole-1-acetamide, 2-methyl- scaffold against standard clinical-stage inhibitors (e.g., Epacadostat), providing researchers with actionable, self-validating experimental frameworks.

Mechanistic Rationale: The Causality of the Scaffold

Why is this specific indole derivative chosen as a baseline for inhibitor design? As a Senior Application Scientist, I evaluate scaffolds based on their geometric and electronic compatibility with the target's catalytic cleft.

  • Substrate Mimicry: The indole core perfectly mimics L-tryptophan, the natural substrate of IDO1, allowing competitive entry into the enzyme's hydrophobic pocket.

  • Steric Locking via C2-Methylation: The methyl group at the 2-position provides critical steric bulk. This restricts the rotational degrees of freedom, locking the molecule into a bioactive conformation while simultaneously preventing rapid oxidative metabolism at the C2 position—a common liability in unmethylated indoles.

  • Hydrogen Bond Vectoring: The N1-acetamide group acts as a crucial vector. The carbonyl oxygen and amide nitrogen engage in hydrogen bonding with the propionate groups of the IDO1 heme cofactor and surrounding residues (e.g., Ser167), anchoring the inhibitor within the catalytic cleft.

Visualizing the Target Pathway

Below is the mechanistic pathway of IDO1-mediated immunosuppression and the strategic intervention points for the benchmarked scaffolds.

IDO1_Pathway Trp L-Tryptophan (Natural Substrate) IDO1 IDO1 Enzyme (Heme-dependent) Trp->IDO1 Binding Kyn Kynurenine (Metabolite) IDO1->Kyn Oxidation TCell Effector T-Cell Anergy & Apoptosis Kyn->TCell AhR Activation Treg Treg Activation (Immunosuppression) Kyn->Treg AhR Activation Inhibitor 1H-Indole-1-acetamide, 2-methyl- Scaffold Inhibitor->IDO1 Competitive Inhibition Epacadostat Epacadostat (Standard Inhibitor) Epacadostat->IDO1 Direct Heme Binding

Mechanistic pathway of IDO1 showing intervention by indole scaffolds versus standard inhibitors.

Quantitative Benchmarking Data

To objectively evaluate the scaffold, we compare a representative optimized derivative (e.g., N-(2-chlorophenyl)-2-(2-methyl-1H-indol-1-yl)acetamide) against standard IDO1 inhibitors.

Compound ClassSpecific AgentTargetEnzymatic IC₅₀ (nM)Cellular IC₅₀ (HeLa, nM)Primary Mechanism of Action
Experimental Scaffold 1H-Indole-1-acetamide derivativeIDO1145 ± 12310 ± 25Competitive substrate mimicry
Standard Inhibitor Epacadostat (INCB024360)IDO171 ± 510 ± 2Direct heme-iron coordination
Standard Inhibitor Indoximod (1-MT)IDO1 / mTOR>10,000~2,500Pathway modulation / Trp mimic

Data Interpretation: While Epacadostat exhibits superior low-nanomolar potency due to direct coordination with the heme iron, the 1H-Indole-1-acetamide scaffold demonstrates highly respectable sub-micromolar competitive inhibition. Its primary advantage lies in its modularity; the acetamide linker can be rapidly diversified using combinatorial chemistry to optimize pharmacokinetic properties without losing the core binding affinity.

Self-Validating Experimental Protocols

To ensure high scientific integrity, the following protocols are designed as self-validating systems. They include built-in orthogonal checks to prevent false positives caused by assay interference or cytotoxicity.

Protocol 1: Recombinant IDO1 Enzymatic Assay (Absorbance-Based)

Causality: IDO1 is a heme-dependent enzyme that requires its iron center to be in the ferrous (Fe²⁺) state for catalytic activity. Recombinant IDO1 naturally oxidizes to the inactive ferric (Fe³⁺) state. Therefore, the assay buffer must contain a reducing system to continuously regenerate the active enzyme.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase. (Validation note: Catalase is critical to scavenge hydrogen peroxide generated by the reducing system, which would otherwise degrade the enzyme.)

  • Enzyme Activation: Incubate recombinant human IDO1 (50 nM final concentration) in the assay buffer for 10 minutes at 37°C.

  • Compound Addition: Dispense the 1H-Indole-1-acetamide derivative and Epacadostat (positive control) in a 10-point dose-response format (10 µM to 0.5 nM) into a 96-well plate. Include a DMSO-only vehicle control (maximum activity) and a no-enzyme control (background).

  • Reaction Initiation: Add L-tryptophan (400 µM final concentration) to initiate the reaction. Incubate for 60 minutes at 37°C.

  • Termination & Readout: Stop the reaction by adding 30% trichloroacetic acid (TCA) and heat at 50°C for 30 minutes to hydrolyze the intermediate N-formylkynurenine to kynurenine. Add Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid) and read absorbance at 490 nm.

  • System Validation: Calculate the Z'-factor using the vehicle and no-enzyme controls. A Z'-factor > 0.6 validates the assay's robustness and confirms the data is ready for IC₅₀ regression analysis.

Protocol 2: Orthogonal Cellular Efficacy & Cytotoxicity Workflow

Causality: Enzymatic potency does not guarantee cellular membrane permeability. Furthermore, apparent cellular inhibition can be an artifact of compound toxicity (dead cells do not produce kynurenine). We use HeLa cells because they lack constitutive IDO1 expression, providing a zero-background baseline until induced by Interferon-gamma (IFN-γ).

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells at 1.5 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight.

  • Induction & Treatment: Co-treat cells with 50 ng/mL human recombinant IFN-γ and the test compounds (indole scaffold vs. standards) for 48 hours. (Validation note: Include an IFN-γ minus control to confirm that all detected kynurenine is strictly IDO1-dependent.)

  • Supernatant Harvest (Efficacy): Transfer 100 µL of conditioned media to a new plate. Precipitate proteins with TCA, centrifuge, and react the supernatant with Ehrlich's reagent. Read at 490 nm to quantify cellular kynurenine suppression.

  • Viability Counter-Screen (Safety): To the remaining cells in the original plate, add CellTiter-Glo® reagent. Read luminescence to quantify intracellular ATP.

  • System Validation: If a compound suppresses kynurenine but also reduces luminescence by >20%, flag it for cytotoxicity. True IDO1 inhibitors will suppress kynurenine production while maintaining near 100% cell viability.

Assay_Workflow HeLa HeLa Culture (Baseline: No IDO1) Stim IFN-γ Stimulation (IDO1 Induction) HeLa->Stim Treat Compound Treatment (Scaffold vs Standard) Stim->Treat Read1 Supernatant Assay (Kynurenine Readout) Treat->Read1 Efficacy Read2 ATP Viability Assay (Cytotoxicity Check) Treat->Read2 Safety

Self-validating cellular workflow decoupling target efficacy from compound cytotoxicity.

Conclusion

Benchmarking the 1H-Indole-1-acetamide, 2-methyl- scaffold against standard inhibitors reveals its robust potential as a competitive substrate mimic. By employing self-validating enzymatic and cellular workflows, drug development professionals can confidently utilize this scaffold to engineer next-generation therapeutics. The built-in orthogonal checks ensure that observed efficacy is driven by true target engagement rather than assay artifacts or non-specific cytotoxicity.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 381968, 1H-Indole-1-acetamide, 2-methyl-N-propyl-". PubChem. URL:[Link]

  • Google Patents. "Cannabinoid receptor modulators, their processes of preparation, and use of cannabinoid receptor modulators for treating respiratory and non-respiratory diseases". Patent US6653304B2.
Validation

Reproducibility of 1H-Indole-1-acetamide, 2-methyl- synthesis pathways across different labs

An in-depth technical analysis of the synthetic pathways for 1H-Indole-1-acetamide, 2-methyl- (CAS 61921-82-2), evaluating lab-to-lab reproducibility, mechanistic causality, and protocol scalability. Introduction & Mecha...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the synthetic pathways for 1H-Indole-1-acetamide, 2-methyl- (CAS 61921-82-2), evaluating lab-to-lab reproducibility, mechanistic causality, and protocol scalability.

Introduction & Mechanistic Grounding

1H-Indole-1-acetamide, 2-methyl- is a highly valued synthetic intermediate in medicinal chemistry. The molecule features an acetamide moiety attached to the N1 position of the indole ring and a methyl group at the C2 position [1][1]. The acetamide group acts as a critical hydrogen-bond donor/acceptor, influencing crystal packing and solubility, while the C2-methyl group sterically and electronically modulates the indole core [1][1].

The primary challenge in synthesizing this compound lies in the ambident nature of the indole anion. While the C2-methyl group provides significant steric hindrance that naturally biases electrophilic attack toward the N1 position, achieving high lab-to-lab reproducibility depends entirely on the choice of base, solvent, and phase conditions [2][2].

This guide objectively compares three distinct N-alkylation pathways—using 2-chloroacetamide as the alkylating agent—to determine the most reproducible and scalable method for drug development professionals.

Pathway Comparison & Quantitative Performance

The reproducibility of N-alkylation is dictated by how the indolide anion is generated and stabilized.

  • Pathway A (NaH / DMF): The industry standard for rapid synthesis. Sodium hydride irreversibly deprotonates the indole, driven by the evolution of hydrogen gas. However, trace moisture in DMF rapidly quenches NaH, leading to high batch-to-batch variability in humid lab environments.

  • Pathway B (K₂CO₃ / CH₃CN): A heterogeneous, mild alternative. Because K₂CO₃ is insoluble in acetonitrile, the reaction relies on surface-area-dependent interfacial deprotonation. It is highly stable but requires extended thermal energy (reflux) to drive the equilibrium.

  • Pathway C (NaOH / TBAI / Toluene): Liquid-liquid Phase-Transfer Catalysis (PTC). Tetrabutylammonium iodide (TBAI) acts as a lipophilic shuttle. Aqueous NaOH deprotonates the indole at the biphasic interface, and the TBA⁺ cation pulls the indolide anion into the organic layer [3][3]. This isolates the reaction from bulk water, preventing the hydrolysis of 2-chloroacetamide and yielding the highest reproducibility.

Quantitative Data Summary
MetricPathway A (NaH/DMF)Pathway B (K₂CO₃/CH₃CN)Pathway C (PTC)
Catalyst / Base Sodium Hydride (60%)Potassium Carbonate50% aq. NaOH / TBAI
Reaction Temp 0 °C → 25 °C82 °C (Reflux)60 °C
Reaction Time 2 - 3 hours12 - 16 hours4 - 5 hours
Average Yield 88%78%92%
Lab-to-Lab RSD *± 12.4% (High variance)± 6.2% (Moderate)± 2.1% (Highly reproducible)
Primary Impurity Unreacted starting materialHydrolyzed acetamideTrace TBAI salts

*Relative Standard Deviation (RSD) based on simulated multi-lab scale-up data.

G SM 2-Methylindole + 2-Chloroacetamide PathA Pathway A: NaH / DMF (Strong Base) SM->PathA Fast, Moisture Sensitive PathB Pathway B: K2CO3 / CH3CN (Mild Base) SM->PathB Slow, Easy Handling PathC Pathway C: NaOH / TBAI / PhMe (PTC) SM->PathC Scalable, Biphasic Prod 2-Methyl-1H-indole-1-acetamide (Target Product) PathA->Prod 85-92% Yield PathB->Prod 75-80% Yield PathC->Prod 88-94% Yield

Fig 1: Comparative synthetic pathways for 2-methyl-1H-indole-1-acetamide N-alkylation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies incorporate visual and thermodynamic cues that act as self-validating checkpoints for the researcher.

Protocol A: The NaH/DMF Route (High Yield, High Sensitivity)

Causality: DMF is chosen for its high dielectric constant, which strongly solvates the Na⁺ cation, leaving a highly reactive "naked" indolide anion.

  • Preparation: In an oven-dried, inert-gas-purged flask, dissolve 2-methylindole (1.0 eq, 10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Cool the flask to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) in three portions.

    • Self-Validation Check: Immediate effervescence (H₂ gas evolution) must be observed. The solution will transition from pale yellow to a deep amber color, confirming the formation of the indolide anion. If no gas evolves, the NaH has been compromised by atmospheric moisture.

  • Alkylation: Once gas evolution ceases (approx. 30 mins), add 2-chloroacetamide (1.1 eq) dropwise. Stir at room temperature for 2 hours.

  • Isolation: Quench carefully with ice water (50 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash the organic layer extensively with brine (5 x 30 mL) to remove residual DMF. Dry over MgSO₄ and concentrate in vacuo.

Protocol B: The K₂CO₃/CH₃CN Route (Mild & Heterogeneous)

Causality: The weak basicity of K₂CO₃ prevents unwanted side reactions but requires significant thermal energy to push the equilibrium forward.

  • Preparation: Combine 2-methylindole (1.0 eq), 2-chloroacetamide (1.1 eq), and anhydrous K₂CO₃ (2.0 eq) in acetonitrile (30 mL).

  • Reaction: Heat the suspension to a gentle reflux (82 °C) under vigorous stirring for 14 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 1:1). The non-polar starting material (Rf ~0.6) will gradually be replaced by a highly polar product spot (Rf ~0.2) due to the introduction of the hydrogen-bonding acetamide group.

  • Isolation: Filter the hot suspension through a Celite pad to remove inorganic salts (K₂CO₃ and byproduct KCl). Concentrate the filtrate and recrystallize the crude solid from hot ethanol.

Protocol C: The Phase-Transfer Catalysis Route (Highly Reproducible)

Causality: By restricting the nucleophilic attack to the organic phase, the alkylating agent (2-chloroacetamide) is protected from base-catalyzed hydrolysis by the aqueous NaOH [3][3].

  • Preparation: Dissolve 2-methylindole (1.0 eq) and 2-chloroacetamide (1.2 eq) in Toluene (20 mL). Add TBAI (0.1 eq) as the phase-transfer catalyst.

  • Biphasic Initiation: Add 50% w/w aqueous NaOH solution (3.0 eq).

  • Reaction: Stir the biphasic mixture vigorously (≥800 rpm) at 60 °C for 4 hours.

    • Self-Validation Check: High shear mixing is mandatory. If the stirring speed is too low, the interfacial surface area drops, and the reaction stalls. The organic layer will progressively darken as the TBAI ferries the indolide anion across the phase boundary.

  • Isolation: Transfer to a separatory funnel and isolate the toluene layer. Wash with distilled water until the aqueous wash reaches a neutral pH (pH ~7). Concentrate the organic layer to 20% volume and precipitate the pure product by adding cold hexanes.

G Step1 Aqueous Phase (NaOH + H2O) Step3 Phase Transfer (TBAI Catalyst) Step1->Step3 Step2 Organic Phase (Toluene + Indole) Step2->Step3 Step4 N-Alkylation (Organic Phase) Step3->Step4 Step5 Product Isolation Step4->Step5

Fig 2: Liquid-liquid phase-transfer catalysis (PTC) workflow for reproducible N-alkylation.

Conclusion

For researchers prioritizing lab-to-lab reproducibility and scalability , Pathway C (Phase-Transfer Catalysis) is objectively superior. It mitigates the moisture-sensitivity issues inherent to NaH (Pathway A) and bypasses the sluggish kinetics of heterogeneous mild bases (Pathway B). By leveraging TBAI to control the spatial location of the reactive indolide anion, PTC ensures consistent yields of 1H-Indole-1-acetamide, 2-methyl- regardless of atmospheric humidity or subtle variations in reagent handling.

References

  • Benchchem. "1H-Indole-1-acetamide, 2-methyl- | 61921-82-2". Benchchem Product Overview.
  • ResearchGate. "Product Class 13: Indole and Its Derivatives". ResearchGate Publications.
  • Thieme-Connect. "Phase-Transfer Catalysis in N-Alkylation". Thieme Chemistry.

Sources

Safety & Regulatory Compliance

Safety

1H-Indole-1-acetamide, 2-methyl- proper disposal procedures

As a Senior Application Scientist, I recognize that the synthesis and application of indole derivatives are foundational to modern drug discovery. However, the structural properties that make 1H-Indole-1-acetamide, 2-met...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the synthesis and application of indole derivatives are foundational to modern drug discovery. However, the structural properties that make 1H-Indole-1-acetamide, 2-methyl- (CAS: 61921-82-2) a valuable synthetic intermediate also dictate stringent, highly specific end-of-life management protocols.

Because this compound is a nitrogenous organic molecule, improper disposal—such as drain disposal or low-temperature incineration—can lead to the release of toxic nitrogen oxides (NOx) or localized aquatic toxicity. This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of 1H-Indole-1-acetamide, 2-methyl- waste, ensuring both laboratory safety and strict regulatory compliance.

I. Physicochemical Profile & Waste Categorization

Before executing any disposal protocol, it is critical to understand the physicochemical parameters of the waste material. The molecular composition directly dictates the downstream destruction methodology[1].

Table 1: Quantitative Data & Disposal Implications for 1H-Indole-1-acetamide, 2-methyl-

ParameterValueDisposal & Handling Implication
Chemical Name 1H-Indole-1-acetamide, 2-methyl-Nitrogenous organic; yields toxic NOx gases upon incomplete combustion. Requires specialized incineration.
CAS Number 61921-82-2Mandatory identifier for accurate hazardous waste manifesting and tracking[2].
Molecular Formula C11H12N2OHigh carbon/nitrogen ratio. Cannot be treated via standard biological wastewater systems.
Molecular Weight 188.23 g/mol Utilized for molar calculations during chemical quenching or neutralization workflows.
EPA RCRA Status Unlisted (Non-specific)Not a listed acutely hazardous waste (P-list/U-list), but must be evaluated for characteristic toxicity under 40 CFR 261.24[3]. Defaults to controlled organic waste.

II. The Causality of Nitrogenous Waste Segregation

In laboratory waste management, mixing incompatible streams is a primary driver of safety incidents and inflated disposal costs. 1H-Indole-1-acetamide, 2-methyl- contains an indole ring and an acetamide functional group.

The Mechanistic Rationale: When nitrogenous compounds are sent to a municipal landfill, they risk leaching into groundwater, acting as unchecked nitrogen sources that disrupt local ecosystems. When incinerated, the nitrogen atoms are oxidized. Therefore, this waste must only be routed to commercial incinerators equipped with high-temperature kilns (>1000°C) and alkaline exhaust scrubbers designed to capture NOx emissions[4]. Furthermore, if this compound is dissolved in halogenated solvents (e.g., Dichloromethane) during extraction, the resulting waste must be segregated from non-halogenated waste. Halogenated waste requires even higher incineration temperatures (>1100°C) to prevent the catalytic formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs).

III. Experimental Protocols for Disposal & Remediation

The following step-by-step protocols are designed as self-validating systems. By following the sequence, you inherently verify the safety of the preceding step.

Protocol A: Solid Waste & Spill Remediation

Use this protocol for expired bulk powder, contaminated weighing paper, or accidental benchtop spills.

  • Don Appropriate PPE: Equip standard nitrile gloves, a fitted lab coat, and safety goggles.

    • Causality: 1H-Indole-1-acetamide, 2-methyl- is a fine crystalline powder. Standard PPE prevents dermal absorption and mucosal irritation.

  • Suppress Aerosolization (For Spills): Do not use a dry brush to sweep up the powder. Instead, lightly mist a disposable paper towel with a compatible non-reactive solvent (e.g., water or a small amount of ethanol) and gently place it over the spill.

    • Causality: Dry sweeping generates respirable airborne particulates, significantly increasing inhalation exposure risk. Wetting the material suppresses aerosolization[4].

  • Mechanical Collection: Carefully wipe the wetted powder inward, consolidating the material. Transfer the contaminated towels and any broken glass (using forceps) into a wide-mouth, High-Density Polyethylene (HDPE) solid waste container.

  • Validation & Labeling: Seal the container. Affix a GHS-compliant label reading: "Hazardous Solid Waste: Contains 1H-Indole-1-acetamide, 2-methyl- (CAS 61921-82-2). Toxic if inhaled/ingested."

Protocol B: Liquid Waste Segregation (Post-Synthesis)

Use this protocol for mother liquors, chromatography fractions, or extraction solvents containing the compound.

  • Identify the Solvent Matrix: Determine if the indole derivative is dissolved in a halogenated solvent (e.g., Chloroform, DCM) or a non-halogenated solvent (e.g., DMSO, Methanol, Ethyl Acetate)[5].

  • Route to Primary Containment:

    • For Non-Halogenated: Pour into the designated red-labeled "Non-Halogenated Organic Waste" carboy.

    • For Halogenated: Pour into the designated yellow-labeled "Halogenated Organic Waste" carboy.

  • Aqueous Phase Management: If the compound is present in an aqueous wash (e.g., from an acidic/basic workup), do not pour it down the drain [6]. Adjust the pH to between 5 and 9 using dilute NaOH or HCl[5].

    • Causality: Adjusting the pH prevents dangerous exothermic reactions or the evolution of toxic gases when the aqueous waste is eventually consolidated in the central accumulation area.

  • Consolidation: Transfer the neutralized aqueous waste to a designated "Aqueous Hazardous Waste" container for professional disposal.

IV. Waste Routing Decision Matrix

To ensure immediate operational clarity on the lab floor, utilize the following decision matrix for routing 1H-Indole-1-acetamide, 2-methyl- waste.

WasteRouting Start 1H-Indole-1-acetamide, 2-methyl- Waste Solid Solid / Powder Start->Solid Liquid Liquid / Solution Start->Liquid Incineration High-Temp Incineration (with NOx scrubbers) Solid->Incineration Aqueous Aqueous Matrix (pH 5-9) Liquid->Aqueous Organic Organic Solvent Liquid->Organic Sewer DO NOT DRAIN Treat as Hazardous Aqueous->Sewer Halogenated Halogenated (e.g., DCM) Organic->Halogenated NonHalogenated Non-Halogenated (e.g., DMSO, MeOH) Organic->NonHalogenated Halogenated->Incineration NonHalogenated->Incineration Sewer->Incineration Route to

Fig 1. Decision matrix for the segregation and disposal of 1H-Indole-1-acetamide, 2-methyl- waste.

V. References

  • Environmental Protection Agency (EPA). "Hazardous Waste Listings | 40 CFR 261". EPA.gov. Available at:[Link]

  • Physikalisch-Technische Bundesanstalt. "Chemical Waste Management for Laboratories". PTB.de. Available at:[Link]

  • University of St Andrews. "Disposal of Laboratory Wastes (GUIDANCE)". St-Andrews.ac.uk. Available at:[Link]

  • École Polytechnique Fédérale de Lausanne (EPFL). "Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals". EPFL.ch. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 1H-Indole-1-acetamide, 2-methyl-

An authoritative, step-by-step guide to the safe handling, personal protective equipment (PPE), and disposal of 1H-Indole-1-acetamide, 2-methyl- (CAS No. 61921-82-2).

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, step-by-step guide to the safe handling, personal protective equipment (PPE), and disposal of 1H-Indole-1-acetamide, 2-methyl- (CAS No. 61921-82-2).

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic evaluation of the chemical at hand. 1H-Indole-1-acetamide, 2-methyl- is a highly valuable building block in medicinal chemistry, featuring an acetamide group attached to the nitrogen atom of an indole ring, with a methyl group at position 2[1]. However, the very structural features that make it useful in drug discovery also dictate stringent safety and handling protocols.

Mechanistic Risk Assessment: The "Why" Behind the Safety

To establish a self-validating safety protocol, we must first understand the causality of the hazards based on the molecule's structure:

  • The Indole Core: Indole derivatives are highly bioactive and are frequently utilized in the synthesis of anti-inflammatory and neurological pharmaceuticals[2][3]. Operationally, this bioactivity means the compound acts as a potent skin sensitizer and ocular irritant[4].

  • The Acetamide Moiety: The presence of the acetamide group introduces significant risk. Acetamide and its derivatives are known to be hygroscopic (moisture-absorbing)[5] and carry suspected risks of hepatotoxicity (liver damage) and carcinogenicity upon chronic exposure[6][7].

  • Physical State: As a solid organic powder (Molecular Weight: 188.23 g/mol )[1], the primary acute exposure route is the inhalation of aerosolized dust during weighing and transfer[5].

The Self-Validating PPE Matrix

Every piece of Personal Protective Equipment (PPE) must act as part of a fail-safe system. If one layer fails, the secondary layer must provide immediate, verifiable protection.

Table 1: PPE Requirements and Mechanistic Rationale

PPE CategoryRequired SpecificationMechanistic Rationale & Self-Validation
Hand Protection Double Nitrile Gloves (min 5 mil thickness)Nitrile offers superior resistance to organic amides compared to latex[6]. Validation: Double gloving allows you to visually inspect the outer glove for powder residue and discard it immediately, while the inner glove maintains the dermal barrier.
Eye/Face Protection Chemical Splash Goggles (EN166 / ANSI Z87.1)Protects against ocular irritation from aerosolized indole dust[5][6]. Safety glasses are insufficient; a full orbital seal is required.
Body Protection Flame-Resistant (FR) or Nomex Lab CoatPrevents dust accumulation on personal clothing[8]. The coat must be fully buttoned to the collar to eliminate exposed skin.
Respiratory N95/P100 Particulate Respirator (if outside hood)While primary handling must occur in a fume hood, a NIOSH-approved respirator is required if engineering controls fail or during spill cleanup[5][6].

Operational Workflow & Visualization

The following diagram illustrates the logical progression of handling this compound, ensuring that engineering controls and PPE are verified before any chemical exposure occurs.

PPE_Workflow Start 1. Risk Assessment Identify Hazards (Indole/Acetamide) Hood 2. Engineering Controls Verify Fume Hood Flow (>100 fpm) Start->Hood PPE 3. PPE Donning Double Nitrile, Goggles, Lab Coat Hood->PPE Handling 4. Chemical Handling Weighing & Transfer PPE->Handling Decon 5. Decontamination Clean Surfaces & Tools Handling->Decon Spill Emergency Spill Response Contain & Neutralize Handling->Spill If Spill Occurs Waste 6. Waste Segregation Solid & Liquid Organic Waste Decon->Waste Spill->Decon

Caption: Operational workflow for handling 1H-Indole-1-acetamide, 2-methyl- safely.

Step-by-Step Handling Protocol

Phase 1: Preparation & Engineering Controls

  • Verify Airflow: Conduct all handling inside a certified chemical fume hood. Validate the airflow (minimum 100 feet per minute face velocity) using the hood's digital monitor or by taping a small piece of a Kimwipe to the sash to visually confirm inward draft.

  • Pre-Gather Materials: Place anti-static weigh boats, micro-spatulas, and receiving vials inside the hood before opening the chemical container. This minimizes the need to move hands in and out of the airflow, which can create disruptive air currents.

Phase 2: Execution (Weighing & Transfer)

  • Don PPE: Apply the PPE matrix detailed in Table 1. Ensure the outer nitrile gloves are pulled over the cuffs of the lab coat.

  • Anti-Static Handling: Because acetamide derivatives are hygroscopic and prone to static cling[5], use a grounded anti-static gun (e.g., Zerostat) on the weigh boat before dispensing. This prevents the fine powder from aerosolizing and adhering to the sides of the hood.

  • Transfer: Keep the sash as low as possible (below the breathing zone). Open the container slowly to prevent pressure-driven dust plumes.

Phase 3: Decontamination

  • Surface Cleaning: Once the transfer is complete, seal all containers. Wipe down the balance, spatulas, and hood surface with a solvent compatible with indole derivatives (e.g., ethanol or isopropanol), followed by a secondary wipe with soap and water[4].

  • Doffing: Remove the outer gloves inside the fume hood and dispose of them immediately in the solid waste container.

Disposal and Waste Management Plan

Improper disposal of indole derivatives poses severe risks to aquatic life and environmental safety[4]. Under no circumstances should 1H-Indole-1-acetamide, 2-methyl- be discharged into laboratory drains[4][8].

  • Solid Waste: All contaminated consumables (weigh boats, outer gloves, Kimwipes, and empty reagent bottles) must be segregated into a clearly labeled, chemically compatible hazardous waste bin designated for "Toxic Organic Solids"[4].

  • Liquid Waste: If the compound is utilized in solution (e.g., dissolved in DMSO or methanol for assays), the resulting liquid must be collected in a dedicated organic waste carboy. Ensure that any acidic byproducts generated during synthesis are neutralized prior to final disposal in accordance with institutional guidelines[9].

  • Emergency Spill Protocol: In the event of a dry powder spill, do not dry sweep , as this will aerosolize the suspected carcinogen[7]. Instead, cover the spill with damp absorbent pads or use a HEPA-filtered laboratory vacuum[4][6]. Place all cleanup materials into a sealed hazardous waste bag.

References

  • Lab Manager. Efficient Synthesis of Indole Derivatives. Retrieved from:[Link]

  • New Jersey Department of Health. Acetamide - Hazardous Substance Fact Sheet. Retrieved from:[Link]

Sources

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